Cycloshizukaol A
Description
Properties
IUPAC Name |
dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPXFYFVBVEVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cycloshizukaol A: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a unique symmetrical cyclic lindenane sesquiterpenoid dimer, has garnered interest within the scientific community due to its notable biological activities. First isolated from the roots of Chloranthus species, this natural product has demonstrated potent inhibitory effects on cell adhesion, suggesting its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed experimental protocols for the isolation and characterization of Cycloshizukaol A. Furthermore, it delves into its biological activities, including quantitative data and a proposed mechanism of action involving key signaling pathways.
Discovery and Natural Source
Cycloshizukaol A was first discovered as a naturally occurring compound isolated from the roots of Chloranthus japonicus Sieb. (Chloranthaceae)[1]. It is a member of the lindenane class of sesquiterpenoid dimers, which are characteristic chemical constituents of the genus Chloranthus[2][3][4][5]. The compound is described as a symmetrical cyclic lindenane dimer with C2 symmetry.
Table 1: Chemical and Physical Properties of Cycloshizukaol A
| Property | Value |
| Molecular Formula | C₃₂H₃₆O₈ |
| Molecular Weight | 548.6 g/mol |
| CAS Number | 150033-85-5 |
| Chemical Class | Lindenane Sesquiterpenoid Dimer |
| Natural Source | Roots of Chloranthus japonicus Sieb. |
Experimental Protocols
Isolation of Cycloshizukaol A
The following protocol is a representative method for the isolation of Cycloshizukaol A from its natural source, based on established procedures for lindenane sesquiterpenoid dimers from Chloranthus species.
Methodology:
-
Plant Material and Extraction: Dried and powdered roots of Chloranthus japonicus are extracted exhaustively with methanol (MeOH) at room temperature.
-
Concentration and Partitioning: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc).
-
Chromatographic Separation: The EtOAc-soluble fraction, which contains the sesquiterpenoid dimers, is subjected to silica gel column chromatography. The column is typically eluted with a solvent gradient of increasing polarity, such as n-hexane-EtOAc.
-
Purification: Fractions containing Cycloshizukaol A, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography, which may include silica gel and Sephadex LH-20 columns.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Cycloshizukaol A.
Structure Elucidation
The structure of Cycloshizukaol A was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule. The symmetrical nature of Cycloshizukaol A simplifies the NMR spectra to some extent.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and absolute configuration of the molecule.
Table 2: Key Spectroscopic Data for Cycloshizukaol A (Representative)
| Technique | Observed Data |
| HR-ESI-MS | [M+Na]⁺ peak corresponding to the molecular formula C₃₂H₃₆O₈Na |
| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, olefinic protons, and methine protons consistent with a lindenane dimer structure. |
| ¹³C NMR (CDCl₃) | Signals for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the sesquiterpenoid dimer skeleton. |
Biological Activity and Mechanism of Action
Cycloshizukaol A has been shown to be a potent inhibitor of cell adhesion. Specifically, it inhibits the phorbol (B1677699) 12-myristate-13-acetate (PMA)-induced homotypic aggregation of human promyelocytic leukemia (HL-60) cells.
Table 3: In Vitro Biological Activity of Cycloshizukaol A
| Assay | Cell Line | Activity | Quantitative Data |
| Cell Aggregation Inhibition | HL-60 | Inhibition of PMA-induced homotypic aggregation | MIC = 0.9 µM |
| Cell Adhesion Molecule Expression | HL-60 | Inhibition of ICAM-1 expression | Dose-dependent |
Proposed Mechanism of Action: Inhibition of Cell Adhesion via NF-κB Pathway
The inhibitory effect of Cycloshizukaol A on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of various genes involved in inflammation and cell adhesion, including ICAM-1.
PMA, the inducer used in the cell aggregation assay, is a potent activator of Protein Kinase C (PKC). PKC activation can trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the transcription of target genes like ICAM-1. Increased expression of ICAM-1 on the cell surface promotes cell-cell adhesion.
It is hypothesized that Cycloshizukaol A interferes with this pathway, thereby downregulating ICAM-1 expression and inhibiting cell adhesion.
Conclusion and Future Perspectives
Cycloshizukaol A represents an intriguing natural product with well-defined anti-cell adhesion properties. Its unique dimeric sesquiterpenoid structure and potent biological activity make it a valuable subject for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on elucidating the precise molecular target of Cycloshizukaol A within the NF-κB signaling pathway and potentially the MAPK pathway. Structure-activity relationship (SAR) studies on synthetic analogues could lead to the development of even more potent and selective inhibitors of cell adhesion, with potential therapeutic applications in inflammatory diseases and cancer metastasis. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of Cycloshizukaol A and related compounds.
References
- 1. Dimeric sesquiterpenoids isolated from Chloranthus japonicus inhibited the expression of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
What is the chemical structure of Cycloshizukaol A?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer that belongs to the lindenane class of compounds. It is isolated from the roots of Chloranthus serratus, a plant used in traditional medicine. Structurally, Cycloshizukaol A is characterized as a symmetrical cyclic lindenane dimer possessing C2 symmetry.[1] This guide provides a comprehensive overview of its chemical structure, and available biological data.
Chemical Structure and Properties
The chemical identity of Cycloshizukaol A is well-established through various spectroscopic and analytical techniques.
Systematic Name: dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate[2]
Table 1: Chemical and Physical Properties of Cycloshizukaol A
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₆O₈ | [2] |
| Molecular Weight | 548.6 g/mol | [2] |
| CAS Number | 150033-85-5 | [3] |
| Appearance | Powder | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Biological Activity
The biological activities of Cycloshizukaol A are not extensively documented in publicly available literature. However, studies on other lindenane sesquiterpenoid dimers isolated from the Chloranthus genus provide insights into its potential pharmacological effects. These related compounds have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.
Cytotoxic Activity
Limited data suggests that Cycloshizukaol A exhibits weak cytotoxic activity against a panel of human cancer cell lines.
Table 2: In Vitro Cytotoxicity of Cycloshizukaol A
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 10 |
| HL-60 | Promyelocytic Leukemia | > 10 |
| PANC-1 | Pancreatic Carcinoma | > 10 |
| SK-BR-3 | Breast Adenocarcinoma | > 10 |
| SMMC-7721 | Hepatocellular Carcinoma | > 10 |
Data from MedchemExpress, further experimental details are not provided.
The high IC₅₀ values suggest that Cycloshizukaol A, by itself, may not be a potent cytotoxic agent. However, its complex structure could serve as a scaffold for the development of more active derivatives.
Anti-inflammatory Activity of Related Lindenane Dimers
While specific anti-inflammatory data for Cycloshizukaol A is scarce, numerous studies on other lindenane sesquiterpenoid dimers from Chloranthus species have revealed significant anti-inflammatory properties. These findings suggest that Cycloshizukaol A may possess similar activities.
Recent research has highlighted the potential of these dimers to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.
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Several lindenane sesquiterpenoid dimers isolated from Chloranthus holostegius var. shimianensis exhibited significant inhibitory activity against NLRP3 inflammasome activation, with IC₅₀ values ranging from 2.99 to 8.73 µM.
-
Another study on dimers from Chloranthus fortunei found that one compound reduced the production of reactive oxygen species and interleukin-1β, which is regulated by NLRP3 expression.
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Lindenane-type sesquiterpenoid dimers from Chloranthus holostegius var. trichoneurus showed significant inhibitory activity on IL-1β production in LPS-induced THP-1 cells.
Given the structural similarities, it is plausible that Cycloshizukaol A could also modulate inflammatory pathways, potentially through the inhibition of the NLRP3 inflammasome. Further investigation is warranted to confirm this hypothesis.
Signaling Pathways
Direct evidence for signaling pathways modulated by Cycloshizukaol A is not available. However, based on the activities of related lindenane dimers, potential pathways of interest include:
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NLRP3 Inflammasome Pathway: As mentioned, several related compounds inhibit this pathway, which is crucial for the production of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of this pathway could be a key mechanism for the potential anti-inflammatory effects of Cycloshizukaol A.
Below is a generalized logical workflow for investigating the potential inhibitory effect of a compound like Cycloshizukaol A on the NLRP3 inflammasome pathway.
Caption: Logical workflow for investigating NLRP3 inflammasome inhibition.
Experimental Protocols
Isolation and Purification
Cycloshizukaol A is isolated from the roots of Chloranthus serratus. A general procedure for the extraction and isolation of lindenane sesquiterpenoid dimers from Chloranthus species involves:
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Extraction: The air-dried and powdered plant material is typically extracted with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature.
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Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Chromatography: The fractions containing the compounds of interest are subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (C18).
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Final Purification: Final purification is often achieved using high-performance liquid chromatography (HPLC), typically on a C18 column, to yield the pure compound.
Spectroscopic Analysis
The structure of Cycloshizukaol A would have been elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and thus the molecular formula.
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X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.
Conclusion and Future Directions
Cycloshizukaol A is a structurally interesting natural product from a plant genus known to produce a variety of bioactive lindenane sesquiterpenoid dimers. While direct evidence for its biological activity is limited, the known anti-inflammatory and cytotoxic effects of its structural analogs suggest that Cycloshizukaol A warrants further investigation.
Future research should focus on:
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Comprehensive Biological Screening: Evaluating the anti-inflammatory, cytotoxic, and other biological activities of Cycloshizukaol A using a wider range of assays and cell lines.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Cycloshizukaol A, with a particular focus on the NLRP3 inflammasome.
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Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of Cycloshizukaol A to explore how modifications to its structure affect its biological activity, which could lead to the development of more potent and selective therapeutic agents.
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Pharmacokinetic and In Vivo Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy of Cycloshizukaol A in animal models of relevant diseases.
Such studies will be crucial in determining the therapeutic potential of Cycloshizukaol A and its derivatives for the treatment of inflammatory diseases and cancer.
References
Cycloshizukaol A: A Technical Overview of its Chemical Identity and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a naturally occurring sesquiterpenoid dimer, has garnered interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and CAS number. Furthermore, it delves into its known biological activities, specifically its inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced cell adhesion and phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced cellular aggregation. This document summarizes the available quantitative data, outlines the experimental methodologies for the key biological assays, and proposes the underlying signaling pathways that may be modulated by Cycloshizukaol A.
Chemical Identification
A precise understanding of a compound's chemical structure is fundamental for any scientific investigation. The following table summarizes the key identifiers for Cycloshizukaol A.
| Identifier | Value | Reference |
| IUPAC Name | dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate | [1] |
| CAS Number | 150033-85-5 | [2][3][4][5] |
| Molecular Formula | C₃₂H₃₆O₈ | |
| Molecular Weight | 548.6 g/mol |
Biological Activity
Cycloshizukaol A has demonstrated noteworthy biological activities suggestive of anti-inflammatory potential. The primary reported activities are the inhibition of monocyte adhesion to Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by TNF-α and the inhibition of PMA-induced homotypic aggregation of HL-60 cells.
Inhibition of TNF-α-Induced Monocyte Adhesion
Inflammation is a complex biological response, and the adhesion of monocytes to the vascular endothelium is a critical initiating step in many inflammatory diseases. This process is mediated by the expression of cell adhesion molecules (CAMs), such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of endothelial cells, which is potently induced by pro-inflammatory cytokines like TNF-α.
Cycloshizukaol A has been shown to prevent the adhesion of monocytes to HUVECs by inhibiting the expression of these TNF-α-stimulated cell adhesion molecules.
Inhibition of PMA-Induced HL-60 Cell Aggregation
The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying cellular differentiation and aggregation. Phorbol esters like PMA can induce the aggregation of HL-60 cells, a process that involves cell adhesion molecules. The ability of Cycloshizukaol A to inhibit this PMA-induced homotypic aggregation further supports its potential role in modulating cell adhesion processes.
Quantitative Data
Currently, publicly available, specific quantitative data such as IC₅₀ or EC₅₀ values for the aforementioned biological activities of Cycloshizukaol A are limited. Further research and publication of detailed experimental results are required to quantify its potency.
Experimental Protocols
Monocyte Adhesion to HUVEC Assay
This assay quantifies the ability of a compound to inhibit the adhesion of monocytes to a monolayer of endothelial cells.
Workflow:
Methodology:
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HUVEC Culture: Human Umbilical Vein Endothelial Cells are seeded in a 96-well plate and cultured until they form a confluent monolayer.
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Compound Treatment: The HUVEC monolayer is pre-incubated with varying concentrations of Cycloshizukaol A for a specified period.
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Stimulation: The cells are then stimulated with TNF-α to induce the expression of adhesion molecules.
-
Monocyte Labeling: A monocytic cell line (e.g., THP-1) is labeled with a fluorescent dye, such as Calcein-AM.
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Co-culture: The fluorescently labeled monocytes are added to the HUVEC monolayer and incubated to allow for adhesion.
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Washing: Non-adherent monocytes are removed by gentle washing.
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Quantification: The fluorescence intensity of the remaining adherent monocytes is measured using a plate reader. The reduction in fluorescence in the presence of Cycloshizukaol A indicates its inhibitory activity.
PMA-Induced HL-60 Cell Aggregation Assay
This assay assesses the ability of a compound to prevent the clumping of HL-60 cells induced by PMA.
Workflow:
Methodology:
-
Cell Culture: HL-60 cells are cultured in suspension.
-
Compound Treatment: The cells are pre-incubated with different concentrations of Cycloshizukaol A.
-
Induction of Aggregation: PMA is added to the cell suspension to induce aggregation.
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Incubation: The cell suspension is incubated to allow for the formation of cell aggregates.
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Quantification: The degree of aggregation can be quantified by various methods, including microscopic examination and counting of single versus aggregated cells, or by measuring changes in light scattering using a spectrophotometer. A decrease in aggregation in the presence of Cycloshizukaol A signifies its inhibitory effect.
Proposed Signaling Pathways
The inhibition of TNF-α-induced expression of VCAM-1 and ICAM-1 by Cycloshizukaol A strongly suggests an interference with the downstream signaling cascade initiated by TNF-α binding to its receptor (TNFR). A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Proposed Mechanism of Action:
References
- 1. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICAM-1 and VCAM-1 expression induced by TNF-alpha are inhibited by a glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor-alpha induces VCAM-1-mediated inflammation via c-Src-dependent transactivation of EGF receptors in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ApoM Suppresses TNF-α-Induced Expression of ICAM-1 and VCAM-1 Through Inhibiting the Activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Cycloshizukaol A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer isolated from the roots of Chloranthus serratus.[1] It possesses a unique and complex heptacyclic structure characterized by a C2 symmetry and a central cyclododecatetraene ring. As a member of the lindenane class of sesquiterpenoids, Cycloshizukaol A has drawn interest for its intricate molecular architecture and potential biological activities. This document provides a detailed overview of its known physical and chemical properties, alongside experimental methodologies for its study.
Chemical and Physical Properties
Cycloshizukaol A is a diester with the molecular formula C₃₂H₃₆O₈.[2] Its structure and properties have been primarily elucidated through spectroscopic methods. While some physical properties have been determined, comprehensive experimental data remains limited in publicly accessible literature.
General Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₆O₈ | [2] |
| Molecular Weight | 548.6 g/mol | [2] |
| IUPAC Name | dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate | [2] |
| Appearance | Powder | Pharmaffiliates |
| Storage Temperature | 2-8°C | Pharmaffiliates |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of Cycloshizukaol A. The following are key spectral characteristics reported in the literature.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Data not fully available in searched resources. |
| ¹³C NMR | Data not fully available in searched resources. |
| Infrared (IR) Spectroscopy | Data not fully available in searched resources. |
| Mass Spectrometry (MS) | Exact Mass: 548.24101810 Da |
Experimental Protocols
Isolation of Cycloshizukaol A
The isolation of Cycloshizukaol A was first reported by Kawabata et al. from the roots of Chloranthus serratus. While the full, detailed protocol from the original publication is not widely available, a general workflow for the isolation of sesquiterpenoids from plant material is outlined below. This should be adapted and optimized based on the specific source material and target compound.
Cytotoxicity Assessment using MTT Assay
The cytotoxic effects of Cycloshizukaol A on various cancer cell lines have been evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Cycloshizukaol A and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Biological Activity
Preliminary studies have investigated the cytotoxic potential of Cycloshizukaol A against several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (μM) |
| A549 | Lung Carcinoma | > 10 |
| HL-60 | Promyelocytic Leukemia | > 10 |
| PANC-1 | Pancreatic Carcinoma | > 10 |
These results indicate that Cycloshizukaol A exhibits low cytotoxicity against these cell lines under the tested conditions. Further research is required to explore its potential activity in other biological assays and to understand its mechanism of action.
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by Cycloshizukaol A have not yet been elucidated. Given its classification as a sesquiterpenoid dimer, a class of compounds known for a wide range of biological activities, further investigation into its molecular targets is warranted.
References
The Biosynthesis of Cycloshizukaol A in Chloranthus serratus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus, has garnered interest for its complex architecture and potential biological activities. While the complete enzymatic pathway has yet to be fully elucidated in C. serratus, a scientifically robust biosynthetic route can be proposed based on extensive studies of terpenoid biosynthesis, genomic analysis of related Chloranthus species, and biomimetic total synthesis. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Cycloshizukaol A, detailed hypothetical experimental protocols for its investigation, and a framework for the quantitative analysis of its biosynthetic machinery.
Proposed Biosynthetic Pathway of Cycloshizukaol A
The biosynthesis of Cycloshizukaol A is postulated to originate from the general terpenoid pathway, culminating in a key dimerization event. The pathway can be divided into three main stages:
-
Formation of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP): Like all sesquiterpenoids, the journey to Cycloshizukaol A begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol. A prenyltransferase, specifically Farnesyl pyrophosphate synthase (FPPS), catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 precursor, farnesyl pyrophosphate (FPP).
-
Cyclization to the Lindenane Monomer: A specific terpene synthase, provisionally named lindenane synthase, is proposed to catalyze the complex cyclization of FPP. This enzymatic step is crucial for establishing the characteristic lindenane skeleton. While this enzyme has not been isolated from Chloranthus serratus, genomic studies of the related species Chloranthus sessilifolius have revealed an expansion of gene families related to terpenoid biosynthesis, particularly the TPS-a subfamily of terpene synthases responsible for sesquiterpene synthesis. This provides strong genomic evidence for the presence of specialized sesquiterpene synthases in the Chloranthus genus.
-
Dimerization to Cycloshizukaol A: The final and defining step in the biosynthesis is the dimerization of two lindenane-type monomers. It is widely hypothesized that this occurs via a [4+2] cycloaddition, or Diels-Alder reaction. This hypothesis is strongly supported by several successful biomimetic total syntheses of lindenane dimers, which have demonstrated that such cycloadditions can occur under plausible physiological conditions. Whether this dimerization is a spontaneous event or is catalyzed by a dedicated "Diels-Alderase" enzyme in C. serratus remains an open question in natural product biosynthesis.
Pathway Visualization
Quantitative Data Summary
As direct enzymatic studies on the Cycloshizukaol A pathway are pending, the following table presents hypothetical, yet plausible, quantitative data based on known values for similar enzymes in plant secondary metabolism. These values serve as a benchmark for future experimental work.
| Enzyme/Step | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| FPPS | GPP | 5.2 | 0.8 | 7.5 | 30 |
| IPP | 12.5 | - | |||
| Lindenane Synthase | FPP | 1.5 | 0.05 | 6.5 | 30 |
| Diels-Alder Reaction | Lindenane Monomer | N/A | N/A | 7.0 | 25 |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of Cycloshizukaol A.
Protocol for Isolation and Purification of Terpene Synthases from Chloranthus serratus
This protocol outlines the steps for extracting and purifying terpene synthases from plant tissue, a critical first step in characterizing their function.
Materials:
-
Fresh or flash-frozen Chloranthus serratus root tissue
-
Liquid nitrogen
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)
-
Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 2 mM DTT
-
Chromatography columns (e.g., anion exchange, size exclusion)
-
Protein concentration assay kit (e.g., Bradford)
Procedure:
-
Tissue Homogenization: Grind 50 g of C. serratus root tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Extraction: Suspend the powdered tissue in 200 mL of ice-cold Extraction Buffer. Stir gently on ice for 30 minutes.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 30 minutes, centrifuge at 20,000 x g for 20 minutes. Discard the pellet. Add ammonium sulfate to the supernatant to reach 70% saturation. Stir for 30 minutes and centrifuge as before.
-
Resuspension and Dialysis: Resuspend the 70% pellet in a minimal volume of Dialysis Buffer. Dialyze against 2 L of Dialysis Buffer overnight at 4°C with one buffer change.
-
Chromatography:
-
Load the dialyzed protein solution onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with Dialysis Buffer.
-
Elute with a linear gradient of NaCl (0-1 M) in Dialysis Buffer.
-
Collect fractions and assay for terpene synthase activity.
-
Pool active fractions and concentrate.
-
Further purify the active fractions by size-exclusion chromatography.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Experimental Workflow: Enzyme Purification
Protocol for Terpene Synthase Activity Assay
This protocol is designed to determine the activity and product profile of a purified terpene synthase.
Materials:
-
Purified terpene synthase
-
Assay Buffer: 25 mM HEPES (pH 7.0), 10 mM MgCl₂, 5 mM DTT
-
Substrate: Farnesyl pyrophosphate (FPP)
-
Organic solvent (e.g., hexane (B92381) or pentane)
-
GC-MS vials
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: In a glass vial, combine 50 µL of Assay Buffer, 10 µL of FPP solution (final concentration 10-50 µM), and 30 µL of purified enzyme solution.
-
Incubation: Overlay the aqueous reaction mixture with 100 µL of hexane. Incubate at 30°C for 1-2 hours.
-
Extraction: Vortex the vial vigorously for 30 seconds to extract the terpene products into the hexane layer.
-
Sample Preparation for GC-MS: Carefully transfer the hexane layer to a new GC-MS vial.
-
GC-MS Analysis: Analyze the extracted products by GC-MS. The GC separation will resolve the different terpene products, and the MS fragmentation patterns will be used for their identification by comparison to spectral libraries (e.g., NIST, Wiley).
Protocol for Investigating Dimerization
This protocol can be adapted to test for both spontaneous and enzyme-catalyzed dimerization.
Materials:
-
Purified lindenane monomer (can be obtained from the terpene synthase assay or through chemical synthesis)
-
Reaction Buffer: 50 mM Phosphate buffer (pH 7.0)
-
Optional: Purified protein fractions from C. serratus to test for Diels-Alderase activity
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Reaction Setup:
-
Spontaneous Dimerization: Dissolve the lindenane monomer in the Reaction Buffer and incubate at room temperature.
-
Enzymatic Dimerization: Incubate the lindenane monomer in the Reaction Buffer with a purified protein fraction from C. serratus.
-
-
Time Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding an equal volume of acetonitrile.
-
LC-MS Analysis: Analyze the samples by LC-MS to monitor the disappearance of the monomer and the appearance of the dimer, Cycloshizukaol A. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard of Cycloshizukaol A.
Conclusion
The biosynthesis of Cycloshizukaol A in Chloranthus serratus presents a fascinating example of the chemical diversity generated by terpenoid biosynthetic pathways. While the precise enzymes involved are yet to be definitively characterized, the proposed pathway involving a lindenane synthase and a subsequent Diels-Alder dimerization provides a strong framework for future research. The experimental protocols detailed in this guide offer a comprehensive roadmap for researchers to isolate and characterize the enzymatic machinery responsible for the synthesis of this complex natural product. Such studies will not only illuminate the intricacies of plant secondary metabolism but may also pave the way for the biotechnological production of Cycloshizukaol A and its analogs for potential applications in drug development.
Spectroscopic Analysis of Cycloshizukaol A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for Cycloshizukaol A, a symmetrical cyclic lindenane dimer. Due to the inaccessibility of the full primary literature reporting its isolation and characterization, this document outlines the foundational knowledge and presents a logical workflow for its analysis. The core spectroscopic data from the original publication remains a critical missing component for a comprehensive guide.
Cycloshizukaol A, isolated from the roots of Chloranthus serratus, possesses a unique C2-symmetric structure.[1][2] Its molecular formula is C₃₂H₃₆O₈, with a molecular weight of 548.62 g/mol . The structural elucidation of this complex natural product relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
A thorough search for the original publication by Kawabata et al. (1993) in Phytochemistry, which first reported the structure of Cycloshizukaol A, was conducted.[1][2][3] Unfortunately, the full text containing the specific quantitative NMR, IR, and MS data was not accessible. Therefore, the following tables are presented as a template for the expected data based on the known structure of Cycloshizukaol A.
NMR Spectroscopic Data
Due to the C2 symmetry of Cycloshizukaol A, the number of unique signals in both the ¹H and ¹³C NMR spectra would be halved. For a complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
Table 1: Hypothetical ¹H NMR Data for Cycloshizukaol A (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Data Unavailable |
Table 2: Hypothetical ¹³C NMR Data for Cycloshizukaol A (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| Data Unavailable |
Infrared (IR) Spectroscopic Data
The IR spectrum of Cycloshizukaol A would be expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands for Cycloshizukaol A
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C-H (aliphatic) | ~2950-2850 |
| C=O (ester) | ~1735 |
| C=O (ketone) | ~1715 |
| C=C (alkene) | ~1650 |
| C-O (ester, ether) | ~1250-1050 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of Cycloshizukaol A.
Table 4: Expected Mass Spectrometry Data for Cycloshizukaol A
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 549.2483 | Data Unavailable |
| [M+Na]⁺ | 571.2302 | Data Unavailable |
Experimental Protocols
Detailed experimental protocols for the isolation and spectroscopic analysis of Cycloshizukaol A would be found in the primary literature. The general procedures would involve the following steps:
Isolation of Cycloshizukaol A
-
Extraction: The dried and powdered roots of Chloranthus serratus would be extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Fractionation: The crude extract would be partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Chromatography: The active fraction would be subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cycloshizukaol A.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: High-resolution mass spectra would be acquired on a mass spectrometer, likely using electrospray ionization (ESI) or fast atom bombardment (FAB).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like Cycloshizukaol A.
Caption: Workflow for the Isolation and Spectroscopic Analysis of Cycloshizukaol A.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by Cycloshizukaol A. Research into the biological activity of this compound would be necessary to elucidate its mechanism of action and its effects on cellular signaling. A hypothetical workflow for investigating such pathways is presented below.
Caption: Experimental Workflow for Investigating Signaling Pathways of Cycloshizukaol A.
References
The Diverse Biological Activities of Lindenane Dimers: A Technical Overview for Researchers
An in-depth exploration of the pharmacological potential of lindenane sesquiterpenoid dimers, detailing their anti-inflammatory, cytotoxic, antiviral, and neuroprotective properties. This guide provides a comprehensive summary of quantitative data, experimental protocols, and visual representations of key biological pathways.
Lindenane sesquiterpenoid dimers, a class of natural products predominantly isolated from plants of the Chloranthaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] These complex molecules, formed through Diels-Alder cycloadditions of lindenane monomers, exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, antiviral, and neuroprotective actions.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the known biological activities of lindenane dimers, supported by quantitative data, experimental methodologies, and pathway diagrams.
Anti-inflammatory Activity
A substantial body of research has highlighted the potent anti-inflammatory properties of various lindenane dimers. These compounds have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and reactive oxygen species (ROS). The underlying mechanisms often involve the modulation of critical inflammatory signaling pathways.
Quantitative Data for Anti-inflammatory Activity
The inhibitory effects of several lindenane dimers on the production of inflammatory markers have been quantified, primarily through IC50 values.
| Compound | Target | Cell Line | IC50 (μM) | Reference |
| Sarglaroid A (1) | NO Production | RAW264.7 | 19.8 ± 1.06 | |
| Compound 13 | NO Production | RAW264.7 | 10.7 ± 0.25 | |
| Compound 6 | IL-1β Release | THP-1 | - | |
| Chlotrichene C & D | IL-1β Production | THP-1 | 1 - 15 | |
| Various Compounds | NO Production | RAW 264.7 | 24 - 33 | |
| Spirolindemer A (1) | NO Production | RAW 264.7 | 21.16 ± 1.37 | |
| Spirolindemer B (5) | NO Production | RAW 264.7 | 18.03 ± 1.24 | |
| Chloranholides (21-24, 26, 30, 32, 36) | NO Production | BV-2 | 3.18 - 11.46 | |
| Chololactones A-H | NO Production | RAW 264.7 | 3.5 - 35.4 |
Signaling Pathways in Anti-inflammatory Action
Lindenane dimers have been demonstrated to interfere with key inflammatory signaling cascades. For instance, certain compounds mitigate lipopolysaccharide (LPS)-induced inflammation by inhibiting Toll-like receptor (TLR) signaling pathways. Others have been shown to inactivate the NLRP3 inflammasome, a crucial component of the innate immune response, by inhibiting potassium (K+) efflux.
References
- 1. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and bioactivity of lindenane sesquiterpenoids and their oligomers - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00022B [pubs.rsc.org]
A Technical Guide to the Secondary Metabolites and Phytochemistry of Chloranthus serratus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the secondary metabolites isolated from Chloranthus serratus, a plant with a history of use in traditional medicine for treating inflammatory conditions. The following sections detail the phytochemistry, quantitative analysis of bioactive compounds, experimental protocols for their isolation and characterization, and the underlying signaling pathways associated with their therapeutic effects.
Core Phytochemical Composition
Chloranthus serratus is a rich source of various secondary metabolites, with terpenoids being the most prominent class of compounds. These include sesquiterpenoids, sesquiterpenoid dimers, and diterpenoids. Additionally, phenylpropanoids have been identified. The majority of these compounds have been isolated from the whole plant or its roots.
Table 1: Secondary Metabolites Isolated from Chloranthus serratus
| Compound Name | Compound Class | Plant Part | Reported Bioactivity | Quantitative Data (IC50) |
| Chlorantene A-G | Sesquiterpenoid | Whole Plant | Antibacterial | - |
| Shizukaol B | Sesquiterpenoid Dimer | Whole Plant | Anti-inflammatory | 0.15 µM |
| Shizukaol D | Sesquiterpenoid Dimer | Whole Plant | Anti-inflammatory | 7.22 µM |
| Unnamed Sesquiterpene Dimer (Compound 2) | Sesquiterpenoid Dimer | Whole Plant | Anti-inflammatory | 0.22 µM |
| Unnamed Norditerpenoids (Compounds 3, 4) | Norditerpenoid | Whole Plant | Anti-inflammatory | - |
| Unnamed Sesquiterpenes (Compounds 5-7) | Sesquiterpene | Whole Plant | Anti-inflammatory | - |
| Phenylpropanoids (Compounds 8, 9) | Phenylpropanoid | Whole Plant | - | - |
| Chloraserrtone A | Sesquiterpenoid Dimer | Not Specified | - | - |
| Lindenane-type sesquiterpenoid dimers | Sesquiterpenoid Dimer | Roots | - | - |
| Labdane diterpenoids | Diterpenoid | Roots | - | - |
Note: The IC50 values refer to the inhibition of lipopolysaccharide-induced nitric oxide production in RAW264.7 cells.[1]
The root extract of Chloranthus serratus has demonstrated the most pronounced anti-inflammatory effects compared to extracts from the stem and leaves.[2]
Quantitative Bioactivity of Chloranthus serratus Extracts
Studies on crude and fractionated extracts of Chloranthus serratus have provided quantitative evidence of their anti-inflammatory and anti-arthritic properties.
Table 2: Quantitative Effects of Chloranthus serratus Extracts on Inflammatory Biomarkers
| Extract/Fraction | Biomarker | Effect | Quantitative Change | Model System |
| Root Ethanol (B145695) Extract (ER) | Nitric Oxide (NO) | Decrease | 3.91 ± 0.61 µmol/L | Adjuvant-induced arthritis in rats |
| Root Ethanol Extract (ER) | Interleukin-6 (IL-6) | Decrease | 75.67 ± 16.83 pg/mL | Adjuvant-induced arthritis in rats |
| Root Ethanol Extract (ER) | Malondialdehyde (MDA) | Decrease | 2.28 ± 0.32 nmol/mL | Adjuvant-induced arthritis in rats |
| Root Ethanol Extract (ER) | Interferon-gamma (IFN-γ) | Increase | 2082 ± 220.93 pg/mL | Adjuvant-induced arthritis in rats |
| Root Ethanol Extract (ER) | Superoxide Dismutase (SOD) | Increase | 601.98 ± 38.40 U/mL | Adjuvant-induced arthritis in rats |
| Root, Stem, and Leaf Extracts | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Statistically significant (p < 0.01 or p < 0.05) | Adjuvant-induced arthritis in rats |
| Root, Stem, and Leaf Extracts | Vascular Endothelial Growth Factor (VEGF) | Decrease | Statistically significant (p < 0.01 or p < 0.05) | Adjuvant-induced arthritis in rats |
| Root, Stem, and Leaf Extracts | Interleukin 1 beta (IL-1β) | Decrease | Statistically significant (p < 0.01 or p < 0.05) | Adjuvant-induced arthritis in rats |
| Water Isolated Site (WA) | Nitric Oxide (NO) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |
| Water Isolated Site (WA) | Interleukin-6 (IL-6) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |
| Water Isolated Site (WA) | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |
| Ethyl Acetate Isolated Site (EA) | Nitric Oxide (NO) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |
| Ethyl Acetate Isolated Site (EA) | Interleukin-6 (IL-6) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |
| Ethyl Acetate Isolated Site (EA) | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Statistically significant reversal of CFA-induced changes | Adjuvant-induced arthritis in rats |
Experimental Protocols
The isolation and characterization of secondary metabolites from Chloranthus serratus and the subsequent evaluation of their biological activities involve a series of standard and advanced laboratory techniques.
General Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of secondary metabolites.
Methodologies
-
Extraction: Powdered plant material is typically extracted with organic solvents like ethanol or methanol. This is followed by evaporation of the solvent under reduced pressure to obtain a crude extract.
-
Fractionation and Isolation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Further purification is achieved through various chromatographic techniques, including column chromatography on silica (B1680970) gel or Sephadex, and preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) is used to determine the carbon-hydrogen framework. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. For crystalline compounds, X-ray crystallography can be used to determine the absolute configuration.
-
Bioactivity Assessment:
-
In vitro Anti-inflammatory Assays: The inhibitory effects of isolated compounds on the production of inflammatory mediators are often assessed in cell lines like RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). Key parameters measured include:
-
Nitric Oxide (NO) Production: Determined using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2) Levels: Measured by ELISA.
-
Gene Expression of iNOS and COX-2: Analyzed by quantitative real-time PCR (qPCR).
-
Protein Expression and Phosphorylation: Assessed by Western blotting for key proteins in signaling pathways (e.g., p65, p38, ERK, JNK).
-
-
In vivo Anti-arthritic Models: The therapeutic potential is evaluated in animal models, such as adjuvant-induced arthritis in rats. Efficacy is determined by measuring changes in paw swelling, arthritis index, and serum levels of inflammatory markers.
-
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of secondary metabolites from Chloranthus serratus are mediated through the modulation of key signaling pathways, primarily the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway.
Inhibition of NF-κB and MAPK Signaling Pathways
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloshizukaol A, a structurally intriguing symmetrical cyclic lindenane sesquiterpenoid dimer, has emerged as a focal point of natural product research due to its significant biological activities. Isolated from the roots of Chloranthus serratus, this compound, along with a growing family of related lindenane dimers, exhibits a range of cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive literature review of Cycloshizukaol A and its analogs, detailing their chemical synthesis, biological effects, and mechanisms of action. Particular emphasis is placed on their potential as anticancer and anti-inflammatory agents through the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of associated signaling cascades to serve as a critical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, the lindenane-type sesquiterpenoid dimers, a class of complex phytochemicals primarily found in the Chloranthaceae family of plants, have garnered considerable attention. Cycloshizukaol A, a prominent member of this class, is a symmetrical cyclic lindenane dimer characterized by a C2 symmetry.[1] It is isolated from the root of Chloranthus serratus.[1] This class of compounds, including Cycloshizukaol A and its analogs, has demonstrated a spectrum of biological activities, most notably cytotoxicity against various cancer cell lines and potent anti-inflammatory effects.
This technical guide aims to provide an in-depth review of the current state of knowledge on Cycloshizukaol A and related lindenane dimers. It will cover their isolation and synthesis, biological activities with a focus on quantitative data, and the underlying molecular mechanisms of action. Detailed experimental protocols for key biological assays are provided to facilitate the replication and advancement of research in this area. Furthermore, signaling pathways implicated in the action of these compounds are illustrated to provide a clear visual understanding of their molecular interactions.
Chemical Structure and Synthesis
The molecular formula of Cycloshizukaol A is C32H36O8.[1] The unique and complex architecture of lindenane sesquiterpenoid dimers has presented a significant challenge and a compelling target for synthetic organic chemists. The total synthesis of several lindenane dimers, including shizukaols A, C, D, and I, has been achieved through a unified strategy involving a base-mediated thermal [4 + 2] cycloaddition.[2][3] This biomimetic approach utilizes a common furyl diene that reacts with various dienophiles to construct the characteristic dimeric scaffold. The successful synthesis of these complex natural products not only confirms their structures but also provides a pathway for the generation of novel analogs with potentially enhanced therapeutic properties.
Biological Activities and Quantitative Data
Lindenane-type sesquiterpenoid dimers, including Cycloshizukaol A and its analogs, have been reported to possess a range of biological activities. The most prominent among these are their cytotoxic effects against cancer cells and their anti-inflammatory properties.
Cytotoxicity
A number of lindenane dimers have been evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several of these compounds are summarized in the table below. For instance, Chlorahololide D, a related lindenane dimer, has shown potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 6.7 μM. Other dimers have exhibited significant cytotoxicity against liver cancer cell lines such as HepG2, Huh7, and SK-Hep-1, with IC50 values ranging from 8.8 to 20.1 μM.
Table 1: Cytotoxicity of Lindenane-Type Sesquiterpenoid Dimers against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| Chlorahololide D | MCF-7 (Breast) | 6.7 | |
| Compound 3 | HepG2 (Liver) | 8.8 | |
| Compound 13 | Huh7 (Liver) | ~15 | |
| Compound 17 | SK-Hep-1 (Liver) | ~12 | |
| Compound 18 | HepG2 (Liver) | ~20 | |
| Shizukaol C | BV-2 (Microglia) | 8.04 |
Anti-inflammatory Activity
Recent studies have highlighted the potent anti-inflammatory effects of lindenane sesquiterpenoid dimers. A key mechanism underlying this activity is the inhibition of the NLRP3 inflammasome. Several chlorahololides, isolated from Chloranthus holostegius var. shimianensis, have demonstrated significant inhibitory activity against NLRP3 inflammasome activation, with IC50 values ranging from 2.99 to 8.73 μM.
Table 2: Inhibition of NLRP3 Inflammasome Activation by Lindenane Sesquiterpenoid Dimers
| Compound | IC50 (μM) | Reference |
| Compound 5 | ~5 | |
| Compound 7 | 2.99 | |
| Compound 8 | ~8 | |
| Compound 17 | ~4 | |
| Compound 22 | ~8.5 | |
| Compound 23 | ~8.7 |
Mechanism of Action
The biological activities of Cycloshizukaol A and its analogs are attributed to their ability to modulate specific cellular signaling pathways. The primary mechanisms of action identified to date involve the induction of apoptosis and cell cycle arrest in cancer cells, and the suppression of inflammatory pathways.
Induction of Apoptosis and Cell Cycle Arrest
Lindenane-type sesquiterpenoid dimers have been shown to induce apoptosis in cancer cells. For example, Chlorahololide D triggers apoptosis in MCF-7 cells by increasing the levels of reactive oxygen species (ROS) and arresting the cell cycle at the G2/M phase. The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. Aberrant activation of cyclin A-CDK can lead to a G2/M phase arrest through the ATR-Chk1 pathway. The induction of apoptosis is a key mechanism through which many chemotherapeutic agents exert their effects.
Inhibition of Inflammatory Signaling Pathways
A significant aspect of the biological activity of these compounds is their ability to inhibit key inflammatory signaling pathways.
The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune response. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.
Caption: TLR4/MyD88 Signaling Pathway and Inhibition by Lindenane Dimers.
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Certain lindenane sesquiterpenoid dimers have been identified as potent inhibitors of the NLRP3 inflammasome.
Caption: NLRP3 Inflammasome Pathway and Inhibition by Lindenane Dimers.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of Cycloshizukaol A and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the use of propidium (B1200493) iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium iodide by cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, NLRP3, caspase-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NLRP3 Inflammasome Inhibition Assay
This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome, typically by quantifying the release of IL-1β.
Protocol:
-
Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages) with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with the test compound for 15-30 minutes.
-
Inflammasome Activation: Induce NLRP3 inflammasome activation with a second stimulus, such as nigericin (B1684572) (10 µM) or ATP (5 mM), for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release compared to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
Cycloshizukaol A and its related lindenane sesquiterpenoid dimers represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapeutics. Their complex chemical structures have inspired innovative synthetic strategies, and their biological activities are beginning to be understood at the molecular level. The inhibition of key signaling pathways such as TLR4/MyD88 and the NLRP3 inflammasome highlights their potential to modulate critical cellular processes involved in disease.
Future research should focus on several key areas. A more comprehensive evaluation of the structure-activity relationships (SAR) of lindenane dimers is needed to guide the design of more potent and selective analogs. Further elucidation of the specific molecular targets and the intricate details of their interactions with signaling pathways will be crucial for understanding their full therapeutic potential and any potential off-target effects. The development of more efficient and scalable synthetic routes will be essential for producing sufficient quantities of these compounds for preclinical and clinical studies. Ultimately, continued interdisciplinary research in this area holds the promise of translating these fascinating natural products into valuable therapeutic agents for the treatment of cancer and inflammatory disorders.
References
Methodological & Application
Protocol for the Isolation and Purification of Cycloshizukaol A
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the isolation and purification of Cycloshizukaol A, a symmetrical cyclic lindenane dimer, from its natural source, the root of Chloranthus serratus.[1][2] This compound, along with other terpenoids isolated from Chloranthus species, has shown potential anti-inflammatory activities, making it a molecule of interest for further research and drug development.[3][4][5]
I. Summary of Physicochemical Data
For ease of reference and comparison, the key physicochemical properties of Cycloshizukaol A are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₃₆O₈ |
| Molecular Weight | 564.6 g/mol |
| Appearance | White Powder |
| Natural Source | Root of Chloranthus serratus |
II. Experimental Protocol: Isolation and Purification of Cycloshizukaol A
This protocol outlines a multi-step process for the isolation and purification of Cycloshizukaol A from the dried and powdered roots of Chloranthus serratus. The methodology is based on established procedures for the extraction and separation of terpenoids from this plant genus.
A. Materials and Reagents
-
Dried and powdered roots of Chloranthus serratus
-
Ethanol (B145695) (95%)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Acetone
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Solvents for High-Performance Liquid Chromatography (HPLC) (acetonitrile, water)
-
Rotary evaporator
-
Chromatography columns
-
Preparative HPLC system
B. Extraction of Crude Material
-
Maceration: Soak the air-dried and powdered roots of Chloranthus serratus in 95% ethanol at room temperature. The recommended ratio is 1:10 (w/v) of plant material to solvent. Allow the mixture to stand for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Solvent-Solvent Partitioning: Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
First, extract the aqueous suspension with n-hexane to remove nonpolar compounds.
-
Next, extract the remaining aqueous layer with ethyl acetate. This fraction is expected to contain Cycloshizukaol A.
-
Finally, extract the aqueous layer with n-butanol.
-
-
Fraction Concentration: Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions separately using a rotary evaporator to yield the respective crude fractions. The ethyl acetate fraction will be the primary source for the isolation of Cycloshizukaol A.
C. Chromatographic Purification
The purification of Cycloshizukaol A from the ethyl acetate fraction is achieved through a series of chromatographic techniques.
-
Silica Gel Column Chromatography (Initial Separation):
-
Column Packing: Pack a glass column with silica gel (200-300 mesh) in n-hexane.
-
Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Column Preparation: Swell the Sephadex LH-20 beads in methanol and pack the column.
-
Sample Application: Dissolve the combined fractions from the silica gel column that show the presence of Cycloshizukaol A in a minimal amount of methanol.
-
Elution: Elute the column with methanol. This step helps in separating compounds based on their molecular size and can remove pigments and other impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. The exact gradient should be optimized based on analytical HPLC runs. A starting point could be a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 30-40 minutes.
-
Injection and Fractionation: Inject the semi-purified fraction from the Sephadex LH-20 column onto the preparative HPLC system. Collect the peak corresponding to Cycloshizukaol A.
-
Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC. The final product should appear as a single, sharp peak.
-
III. Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of Cycloshizukaol A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Terpenoids from Chloranthus serratus and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Monoterpenoid Derivative Isolated from Chloranthus serratus Roots with Anti-inflammatory Activity - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
High-Yield Extraction of Cycloshizukaol A from Chloranthus serratus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A, a lindenane-type sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, the efficient extraction and isolation of Cycloshizukaol A are critical preliminary steps for further research and development. These application notes provide a comprehensive overview of a high-yield extraction methodology, compiled from established protocols for similar compounds from the Chloranthus genus. The provided protocols are intended to serve as a foundational guide for researchers aiming to obtain Cycloshizukaol A for analytical studies, bioactivity screening, and drug discovery efforts.
Data Presentation: Extraction Yields
While specific high-yield extraction data for Cycloshizukaol A remains to be extensively published, the following table summarizes typical yields for related sesquiterpenoid dimers from Chloranthus species, offering a benchmark for extraction efficiency.
| Compound | Plant Source | Extraction Method | Yield (%) | Reference |
| Shizukaol D | Chloranthus japonicus | Reflux with 95% EtOH, followed by column chromatography | 0.0002 | [1] |
| Various Lindenane Sesquiterpenoid Dimers | Chloranthus fortunei | Room temperature extraction with 95% EtOH, partitioning, and column chromatography | Not specified |
Experimental Protocols
The following protocols are adapted from established methods for the isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species and are expected to be effective for the high-yield extraction of Cycloshizukaol A from Chloranthus serratus.
Plant Material Preparation
-
Collection and Identification: Collect fresh roots of Chloranthus serratus. Ensure proper botanical identification by a qualified taxonomist.
-
Cleaning and Drying: Thoroughly wash the roots to remove soil and other debris. Air-dry the cleaned roots in a well-ventilated area, preferably in the shade, until they are brittle.
-
Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.
Extraction of Crude Extract
This protocol is based on the successful extraction of lindenane sesquiterpenoid dimers from Chloranthus fortunei.
-
Solvent Maceration:
-
Place the powdered root material (e.g., 10 kg) in a large container.
-
Add 95% ethanol (B145695) (e.g., 3 x 40 L) to the container, ensuring the powder is fully submerged.
-
Allow the mixture to macerate at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or a similar filter medium to separate the plant material from the solvent.
-
Repeat the extraction process two more times with fresh 95% ethanol.
-
-
Solvent Evaporation:
-
Combine the ethanolic extracts from all three macerations.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.
-
Fractionation of Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude residue in water.
-
Perform successive liquid-liquid partitioning with petroleum ether followed by ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, as lindenane-type sesquiterpenoids are typically enriched in this fraction.
-
-
Concentration:
-
Evaporate the ethyl acetate from the collected fraction under reduced pressure to obtain the ethyl acetate-soluble crude extract.
-
Chromatographic Purification of Cycloshizukaol A
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a silica gel column with an appropriate stationary phase (e.g., silica gel 60, 200-300 mesh).
-
Dissolve the ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto the prepared silica gel column.
-
Elute the column with a gradient of chloroform (B151607) and methanol (B129727), starting with a low polarity mixture and gradually increasing the polarity (e.g., starting with 100% chloroform and gradually adding methanol).
-
Collect fractions of the eluate.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC plates visualized under UV light and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) to identify fractions containing compounds with similar Rf values to known lindenane sesquiterpenoids.
-
-
Further Purification:
-
Combine fractions containing the target compound.
-
Subject the combined fractions to further purification steps, such as repeated column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Cycloshizukaol A.
-
Analytical Quantification of Cycloshizukaol A
High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantification of Cycloshizukaol A.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water is typically effective for the separation of sesquiterpenoids. The exact gradient program should be optimized for baseline separation of Cycloshizukaol A from other components.
-
Standard Preparation: Prepare a series of standard solutions of purified Cycloshizukaol A of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Prepare the extract samples at a known concentration and inject them into the HPLC system.
-
Quantification: Determine the concentration of Cycloshizukaol A in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of Cycloshizukaol A.
Hypothesized Signaling Pathway Inhibition
Based on the known biological activities of related lindenane-type sesquiterpenoid dimers, Cycloshizukaol A is hypothesized to exert anti-inflammatory and anticancer effects by modulating key signaling pathways. The following diagram illustrates a potential mechanism of action.
Caption: Hypothesized signaling pathways modulated by Cycloshizukaol A.
References
Application Notes and Protocols for the Quantification of Cycloshizukaol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a symmetrical cyclic lindenane dimer, a class of sesquiterpenoids predominantly isolated from plants of the Chloranthus genus, specifically from the root of Chloranthus serratus[1]. These compounds are noted for their complex and sterically crowded molecular structures[2][3]. Research into lindenane sesquiterpenoid dimers has revealed a range of biological activities, including potent anti-inflammatory effects[4][5]. Given their therapeutic potential, robust and reliable analytical methods for the quantification of these compounds in various matrices are essential for research and drug development.
This document provides detailed protocols for the quantification of Cycloshizukaol A using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of Cycloshizukaol A
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₆O₈ | --INVALID-LINK-- |
| Molecular Weight | 548.6 g/mol | --INVALID-LINK-- |
| Exact Mass | 548.24101810 Da | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Quantification of Cycloshizukaol A by HPLC-UV
This protocol describes a method for the quantification of Cycloshizukaol A in plant extracts using HPLC with a UV detector. This method is suitable for routine analysis and quality control.
1.1. Sample Preparation (from Chloranthus serratus root)
-
Drying and Pulverization: Dry the plant material (roots of Chloranthus serratus) at 40-50°C to a constant weight and grind into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Perform ultrasonic-assisted extraction with 20 mL of methanol (B129727) for 30 minutes at room temperature.
-
Repeat the extraction process two more times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification (Optional, for cleaner samples):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.
-
-
Final Sample Preparation:
-
Accurately weigh and dissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
1.2. HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Instrument | HPLC system with a Diode Array Detector (DAD) or UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient Elution | 0-5 min: 30% B; 5-35 min: 30-100% B; 35-40 min: 100% B; 40-45 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (based on typical absorbance for lindenane sesquiterpenoids) |
| Injection Volume | 10 µL |
1.3. Method Validation Summary (Hypothetical)
The following table summarizes the typical validation parameters for a method of this nature.
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 200 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Protocol 2: High-Sensitivity Quantification of Cycloshizukaol A by LC-MS/MS
For the quantification of Cycloshizukaol A in biological matrices (e.g., plasma, tissue homogenates) or when higher sensitivity and selectivity are required, an LC-MS/MS method is recommended.
2.1. Sample Preparation (from rat plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2.2. LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.3. Mass Spectrometry Parameters (Hypothetical)
| Parameter | Cycloshizukaol A | Internal Standard (IS) |
| Precursor Ion (m/z) | 549.2 [M+H]⁺ | TBD |
| Product Ions (m/z) | TBD (requires experimental determination) | TBD |
| Collision Energy (eV) | TBD (requires optimization) | TBD |
| Dwell Time (ms) | 100 | 100 |
2.4. Method Validation Summary (Hypothetical)
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 500 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Monitored and compensated for by IS |
Visualizations
Caption: Experimental workflow for Cycloshizukaol A quantification.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Cycloshizukaol A by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a naturally occurring lindenane-type sesquiterpenoid dimer isolated from plants of the Chloranthus genus, such as Chloranthus serratus. This class of compounds has garnered significant interest due to its diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. As research into the therapeutic potential of Cycloshizukaol A and related compounds progresses, robust and reliable analytical methods for its quantification and characterization are crucial.
These application notes provide proposed starting protocols for the analysis of Cycloshizukaol A using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are intended to serve as a foundation for researchers to develop and validate in-house analytical procedures for the quantification of Cycloshizukaol A in various matrices, including plant extracts and biological samples.
Note: The following protocols are proposed methodologies and have not been formally validated. They are based on established analytical techniques for similar sesquiterpenoid dimers and should be subjected to full validation in accordance with ICH guidelines or other relevant regulatory standards.
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the separation and quantification of Cycloshizukaol A.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots of Chloranthus serratus).
-
Extract the powdered material (1 g) with 20 mL of methanol (B129727) or ethanol (B145695) at room temperature with sonication for 30 minutes.
-
Repeat the extraction process three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Dissolve the crude extract in a minimal amount of methanol and dilute with water (to <10% methanol).
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute Cycloshizukaol A with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
-
Filtration:
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA Detector |
| Detection Wavelength | 210 nm |
Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method after validation.
| Parameter | Expected Value |
| Retention Time | ~15.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol describes a sensitive and selective LC-MS method for the identification and quantification of Cycloshizukaol A.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation
Follow the same sample preparation procedure as outlined for the HPLC-UV method. Ensure the final sample is reconstituted in a solvent compatible with the initial mobile phase conditions.
2. LC-MS Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-15 min: 30-95% B; 15-18 min: 95% B; 18.1-20 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan (for identification) and MRM/SIM (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas Flow | 3 L/min |
3. MS/MS Fragmentation (Hypothetical)
For quantitative analysis using Multiple Reaction Monitoring (MRM), the following precursor and product ions could be monitored. These transitions would need to be confirmed by infusion of a pure standard.
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| [M+H]⁺ | Fragment corresponding to loss of a side chain | Fragment corresponding to loss of water |
Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed LC-MS method after validation.
| Parameter | Expected Value |
| Retention Time | ~10.5 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
III. Visualizations
Experimental Workflow for Cycloshizukaol A Analysis
Caption: Workflow for the extraction and analysis of Cycloshizukaol A.
Logical Relationship in an LC-MS System
Caption: Components and logical flow of an LC-MS system.
Cell-based Assays for Testing Cycloshizukaol A Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A is a symmetrical cyclic lindenane dimer, a type of sesquiterpenoid, isolated from the roots of Chloranthus serratus. Natural products, particularly sesquiterpenoids and their dimers, are a rich source of bioactive compounds with potential therapeutic applications. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the bioactivity of Cycloshizukaol A, with a primary focus on its potential anticancer and anti-inflammatory properties. The protocols outlined below are standard methods for the initial screening and characterization of natural product bioactivity.
Anticancer Activity
Preliminary studies have investigated the cytotoxic effects of Cycloshizukaol A against various human cancer cell lines. While the reported activity is moderate, further investigation into its effects on cell proliferation, apoptosis, and cell cycle progression is warranted to fully characterize its anticancer potential.
Data Presentation: Cytotoxicity of Cycloshizukaol A
The following table summarizes the available quantitative data on the cytotoxic activity of Cycloshizukaol A, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (μM) |
| HL-60 | Promyelocytic Leukemia | > 10 |
| PANC-1 | Pancreatic Cancer | > 10 |
| SK-BR-3 | Breast Cancer | > 10 |
| SMMC-7721 | Hepatocellular Carcinoma | > 10 |
Note: The IC50 values indicate the concentration of a drug that is required for 50% inhibition in vitro. The available data suggests that the IC50 for Cycloshizukaol A is greater than 10 μM for the tested cell lines, indicating modest cytotoxic activity under the reported experimental conditions.
Experimental Protocols
This protocol describes a colorimetric assay to assess the effect of Cycloshizukaol A on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cycloshizukaol A stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Cycloshizukaol A in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Remove the medium from the wells and add 100 µL of the prepared Cycloshizukaol A dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
This flow cytometry-based assay determines the mode of cell death induced by Cycloshizukaol A by differentiating between viable, apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cycloshizukaol A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Cycloshizukaol A at concentrations around its IC50 (or a range if unknown) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis signaling pathways.
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of Cycloshizukaol A on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cycloshizukaol A
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with Cycloshizukaol A as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Potential Anti-inflammatory Activity
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the ability of Cycloshizukaol A to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow for NO Production Assay
Caption: Workflow for the Griess assay to measure NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Cycloshizukaol A
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cycloshizukaol A for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) should be prepared to quantify the amount of nitrite in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Potential Antimicrobial Activity
Natural products are a prominent source of antimicrobial agents. While there is no specific data on the antimicrobial activity of Cycloshizukaol A, it is a worthwhile avenue of investigation.
Experimental Protocol: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of Cycloshizukaol A against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cycloshizukaol A
-
96-well plates
-
Spectrophotometer or visual inspection
Protocol:
-
Prepare a two-fold serial dilution of Cycloshizukaol A in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of Cycloshizukaol A that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
The provided application notes and protocols offer a framework for the systematic evaluation of the bioactivity of Cycloshizukaol A. While initial data suggests modest anticancer activity, the bioactivity profile of structurally related compounds indicates that further investigation into its anti-inflammatory and other potential therapeutic properties is warranted. The use of these standardized cell-based assays will enable researchers to generate robust and comparable data to elucidate the full therapeutic potential of this natural product.
Cycloshizukaol A: Application Notes for Investigating a Potential Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, publicly available scientific literature lacks specific experimental data on the anti-inflammatory properties of Cycloshizukaol A. Therefore, this document provides a generalized framework of application notes and protocols for investigating the potential of a novel compound, such as Cycloshizukaol A, as an anti-inflammatory agent. The methodologies described are based on standard assays and findings from research on other natural product-derived anti-inflammatory compounds that modulate key signaling pathways.
Introduction
Cycloshizukaol A is a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus. While its precise biological activities are not extensively documented, its chemical structure suggests potential pharmacological properties. Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, making them prime targets for novel anti-inflammatory drugs. These pathways regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This document outlines a series of experimental protocols to assess the anti-inflammatory potential of a compound like Cycloshizukaol A.
Data Presentation: A Template for Quantitative Analysis
Effective evaluation of an anti-inflammatory compound requires robust quantitative data. The following tables provide a structured format for presenting key experimental findings for clear comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Cell Line | Stimulant | Test Compound Concentration (µM) | Outcome Measure | Result (e.g., IC50, % Inhibition) |
| Cytotoxicity | RAW 264.7 | - | 1, 10, 50, 100 | Cell Viability (%) | >95% at all concentrations |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 1, 10, 50 | NO Inhibition (%) | e.g., 15%, 45%, 80% |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | 1, 10, 50 | TNF-α Inhibition (%) | e.g., 20%, 55%, 90% |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 1, 10, 50 | IL-6 Inhibition (%) | e.g., 10%, 40%, 75% |
| IL-1β Production | THP-1 (differentiated) | LPS + ATP | 1, 10, 50 | IL-1β Inhibition (%) | e.g., 25%, 60%, 85% |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 50 | Protein Level (fold change) | e.g., 0.2 |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | 50 | Protein Level (fold change) | e.g., 0.3 |
Table 2: In Vivo Anti-inflammatory Efficacy
| Animal Model | Treatment Group | Dose (mg/kg) | Readout | Result |
| LPS-induced Acute Lung Injury (Mouse) | Vehicle | - | Lung Wet/Dry Ratio | e.g., 6.5 ± 0.4 |
| Dexamethasone | 1 | Lung Wet/Dry Ratio | e.g., 4.2 ± 0.3 | |
| Cycloshizukaol A | 10 | Lung Wet/Dry Ratio | e.g., 5.8 ± 0.5 | |
| Cycloshizukaol A | 30 | Lung Wet/Dry Ratio | e.g., 4.9 ± 0.4 | |
| Vehicle | - | BALF Total Cells (x10^5) | e.g., 25 ± 3 | |
| Dexamethasone | 1 | BALF Total Cells (x10^5) | e.g., 8 ± 2 | |
| Cycloshizukaol A | 10 | BALF Total Cells (x10^5) | e.g., 18 ± 4 | |
| Cycloshizukaol A | 30 | BALF Total Cells (x10^5) | e.g., 12 ± 3 | |
| Carrageenan-induced Paw Edema (Rat) | Vehicle | - | Paw Volume Increase (mL) | e.g., 1.2 ± 0.1 |
| Indomethacin | 10 | Paw Volume Increase (mL) | e.g., 0.5 ± 0.05 | |
| Cycloshizukaol A | 10 | Paw Volume Increase (mL) | e.g., 0.9 ± 0.1 | |
| Cycloshizukaol A | 30 | Paw Volume Increase (mL) | e.g., 0.7 ± 0.08 |
*Statistically significant difference from the vehicle group.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the anti-inflammatory effects of a test compound.
In Vitro Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate plates (e.g., 96-well for viability/cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of Cycloshizukaol A (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.
-
Stimulate with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokines, shorter times for signaling studies).
-
2. Cytotoxicity Assay (MTT Assay):
-
After treatment with the test compound for 24 hours, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after 24 hours of stimulation.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
4. Quantification of Pro-inflammatory Cytokines (ELISA):
-
Collect cell culture supernatants or animal serum.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Western Blot Analysis for Signaling Proteins:
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
In Vivo Models
1. LPS-Induced Acute Lung Injury in Mice:
-
Administer the test compound or vehicle to mice (e.g., C57BL/6) via oral gavage or intraperitoneal injection.
-
After 1 hour, induce lung injury by intranasal or intratracheal instillation of LPS (e.g., 1-5 mg/kg).
-
Euthanize the mice 6-24 hours after LPS challenge.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest lung tissue for histological examination (H&E staining) and to determine the wet-to-dry weight ratio as an indicator of edema.
2. Carrageenan-Induced Paw Edema in Rats:
-
Measure the initial paw volume of rats (e.g., Wistar or Sprague-Dawley) using a plethysmometer.
-
Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key inflammatory signaling pathways and a typical experimental workflow for screening an anti-inflammatory compound.
Investigating the Mechanism of Action of Cycloshizukaol A: Application Notes and Protocols
To Researchers, Scientists, and Drug Development Professionals:
This document provides a framework for investigating the mechanism of action of Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus.[1] Due to a notable lack of publicly available research on the specific biological activities of Cycloshizukaol A, this document outlines a series of established experimental protocols and data presentation formats that can be adapted to thoroughly characterize its mechanism of action. The proposed investigations focus on key areas of cancer biology and inflammation, common targets for natural product-derived compounds.
Hypothetical Signaling Pathways and Experimental Workflows
To guide the investigation, several hypothetical signaling pathways potentially modulated by Cycloshizukaol A are presented below. These diagrams, generated using the DOT language, illustrate logical workflows for elucidating the compound's effects on cell proliferation, apoptosis, and inflammatory responses.
Caption: Experimental workflow for assessing the anti-proliferative effects of Cycloshizukaol A.
Caption: Workflow for investigating the pro-apoptotic mechanism of Cycloshizukaol A.
Caption: Investigating the anti-inflammatory potential of Cycloshizukaol A.
Quantitative Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation. Below are template tables for presenting key pharmacological data.
Table 1: In Vitro Cytotoxicity of Cycloshizukaol A
| Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | e.g., Breast Cancer | |||
| Cell Line B | e.g., Lung Cancer | |||
| Normal Cell Line | e.g., Fibroblast |
Table 2: Effect of Cycloshizukaol A on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | |||
| Cycloshizukaol A (X µM) | |||
| Cycloshizukaol A (Y µM) |
Table 3: Modulation of Inflammatory Cytokine Production by Cycloshizukaol A
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | |||
| LPS (1 µg/mL) | |||
| LPS + Cycloshizukaol A (X µM) | |||
| LPS + Cycloshizukaol A (Y µM) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of Cycloshizukaol A.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Cycloshizukaol A on cancer and normal cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cycloshizukaol A
-
Human cancer cell lines and a normal cell line
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Cycloshizukaol A in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted Cycloshizukaol A or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of Cycloshizukaol A on cell cycle progression.
Materials:
-
Cycloshizukaol A
-
Cancer cell lines
-
6-well plates
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Cycloshizukaol A at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
Objective: To determine the effect of Cycloshizukaol A on the expression levels of key proteins involved in cell cycle, apoptosis, and inflammatory signaling pathways.
Materials:
-
Cycloshizukaol A
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, Bcl-2, Bax, cleaved Caspase-3, p-p65, p-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with Cycloshizukaol A for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of Cycloshizukaol A on NF-κB transcriptional activity.
Materials:
-
Cycloshizukaol A
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
LPS (Lipopolysaccharide)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of Cycloshizukaol A for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
By systematically applying these established protocols, researchers can begin to unravel the mechanism of action of Cycloshizukaol A and evaluate its potential as a therapeutic agent. The lack of existing data presents a unique opportunity for novel discoveries in the field of natural product pharmacology.
References
Cycloshizukaol A: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the medicinal plant Chloranthus serratus, represents a promising scaffold for drug discovery. While direct comprehensive studies on Cycloshizukaol A are emerging, evidence from its natural source and related compounds suggests significant potential, particularly in the realm of anti-inflammatory therapeutics. Extracts from Chloranthus serratus have demonstrated potent anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPK.[1][2] Furthermore, other lindenane sesquiterpenoid dimers have shown inhibitory activity against inflammatory mediators.[3][4][5] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of Cycloshizukaol A as a potential drug candidate.
Data Presentation
Table 1: Cytotoxicity Profile of Cycloshizukaol A
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A549 (Human lung carcinoma) | MTT Assay | > 10 | [PMID: 20392109] |
| HL-60 (Human promyelocytic leukemia) | MTT Assay | > 10 | [PMID: 20392109] |
Note: The available data suggests that Cycloshizukaol A exhibits low cytotoxicity at concentrations up to 10 µM, indicating a favorable preliminary safety profile for further investigation.
Table 2: Anti-inflammatory Activity of Related Lindenane Sesquiterpenoid Dimers
| Compound | Source | Assay | Target Cell Line | IC50 (µM) | Reference |
| Sarglaroid A | Sarcandra glabra | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 19.8 ± 1.06 | |
| Compound 13 | Sarcandra glabra | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 10.7 ± 0.25 | |
| Chlotrichene C | Chloranthus holostegius | IL-1β Production Inhibition | THP-1 | 1-15 | |
| Chlotrichene D | Chloranthus holostegius | IL-1β Production Inhibition | THP-1 | 1-15 | |
| Spirolindemer A | Chloranthus henryi | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 21.16 ± 1.37 | |
| Spirolindemer E | Chloranthus henryi | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 18.03 ± 1.24 |
Note: This table highlights the potential of the lindenane dimer scaffold in modulating inflammatory responses. These compounds serve as positive controls and comparators for assessing the anti-inflammatory potential of Cycloshizukaol A.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To evaluate the cytotoxic effect of Cycloshizukaol A on a selected cancer cell line (e.g., A549, HL-60) or a relevant inflammatory cell line (e.g., RAW264.7 macrophages).
Materials:
-
Cycloshizukaol A
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of Cycloshizukaol A in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cycloshizukaol A. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
Objective: To assess the anti-inflammatory potential of Cycloshizukaol A by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Cycloshizukaol A
-
RAW264.7 macrophage cells
-
Complete DMEM medium
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of Cycloshizukaol A for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Griess Assay:
-
Prepare a standard curve using serial dilutions of the NaNO₂ solution.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. The inhibitory effect of Cycloshizukaol A on NO production is expressed as a percentage of the LPS-stimulated control.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the molecular mechanism of Cycloshizukaol A's anti-inflammatory effect by examining its impact on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cycloshizukaol A
-
RAW264.7 cells
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels
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PVDF membranes
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Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Treatment: Seed RAW264.7 cells and treat with Cycloshizukaol A and/or LPS as described in Protocol 2.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the corresponding total protein or a housekeeping protein like β-actin.
Mandatory Visualizations
Caption: Proposed inhibitory mechanism of Cycloshizukaol A on NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
Conclusion
Cycloshizukaol A presents an exciting opportunity for the development of novel anti-inflammatory agents. The protocols and data presented herein provide a solid foundation for researchers to explore its therapeutic potential. Further investigations into its precise molecular targets and in vivo efficacy are warranted to advance Cycloshizukaol A through the drug discovery and development pipeline.
References
- 1. Anti-inflammatory effects of the root, stem and leaf extracts of Chloranthus serratus on adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of the water extract of Chloranthus serratus roots in LPS-stimulated RAW264.7 cells mediated by the Nrf2/HO-1, MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation of Cycloshizukaol A
Welcome to the technical support center for the isolation of Cycloshizukaol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the extraction and purification of this and other structurally similar lindenane sesquiterpenoid dimers from Chloranthus species.
Troubleshooting Guide
This guide addresses common issues that may arise during the isolation of Cycloshizukaol A, presented in a question-and-answer format.
Question: I am getting a very low yield of the crude extract from the initial solvent extraction of the plant material. What could be the issue?
Answer:
Several factors can contribute to a low yield of the crude extract. Consider the following troubleshooting steps:
-
Plant Material Quality: Ensure the Chloranthus roots are properly dried and ground to a fine powder. Inadequate drying can lead to poor extraction efficiency, while a coarse powder reduces the surface area available for solvent penetration.
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Solvent System: The choice of extraction solvent is critical. A common and effective solvent system is a mixture of ethanol (B145695) and water (e.g., 95:5 v/v).[1] Pure ethanol or methanol (B129727) can also be used. Ensure the solvent-to-plant material ratio is sufficient to fully immerse the powder.
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Extraction Time and Temperature: The extraction process should be carried out for an adequate duration. Repeating the extraction process three or more times with fresh solvent will maximize the recovery of compounds. While room temperature extraction is common, gentle heating can sometimes improve efficiency, but be cautious of potential degradation of thermolabile compounds.
-
Extraction Method: Maceration with stirring is a standard method. Ensure thorough mixing to facilitate solvent penetration into the plant material.
Question: After solvent partitioning, the majority of my target compounds are not in the expected ethyl acetate (B1210297) fraction. Why might this be happening?
Answer:
Incorrect partitioning can lead to the loss of your target compounds. Here are some potential causes and solutions:
-
pH of the Aqueous Suspension: The pH of the water suspension of the crude extract can influence the partitioning of compounds. While not always explicitly stated, ensuring a neutral pH is a good starting point unless specific acidic or basic compounds are being targeted.
-
Incomplete Solvent Evaporation: Before partitioning, ensure the ethanol from the initial crude extract is completely removed under reduced pressure. Residual ethanol can alter the polarity of the aqueous phase and affect the partitioning efficiency into ethyl acetate.
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Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping your compounds. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle centrifugation can also be effective.
-
Polarity of Target Compounds: While Cycloshizukaol A and similar dimers are expected to partition into the ethyl acetate fraction, highly polar analogues might remain in the aqueous phase. You could consider a subsequent extraction of the aqueous phase with a more polar solvent like n-butanol.
Question: I am struggling to separate Cycloshizukaol A from other structurally similar lindenane dimers using silica (B1680970) gel column chromatography. The fractions are always a mixture. What can I do?
Answer:
The co-elution of structurally similar sesquiterpenoid dimers is a common challenge. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: A gradient elution is typically necessary. Start with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increase the polarity by adding ethyl acetate or dichloromethane. A slow, shallow gradient will provide better resolution than a steep one.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases. Reversed-phase C18 silica gel can be a good alternative, using a mobile phase of methanol/water or acetonitrile/water.
-
High-Performance Liquid Chromatography (HPLC): For final purification and separation of very similar compounds, preparative HPLC is often required. Both normal-phase and reversed-phase HPLC can be employed. Methodical optimization of the mobile phase and flow rate is crucial.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique can be highly effective for separating compounds with similar structures based on their partition coefficients in a biphasic solvent system.[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for Cycloshizukaol A isolation?
A1: The roots of Chloranthus species, such as Chloranthus serratus and Chloranthus fortunei, are the primary sources for isolating Cycloshizukaol A and other lindenane sesquiterpenoid dimers.[1][3]
Q2: What are the general steps for the isolation and purification of Cycloshizukaol A?
A2: The general workflow involves:
-
Extraction: Powdered plant material is extracted with a solvent like ethanol.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically petroleum ether and ethyl acetate. The target compounds are usually found in the ethyl acetate fraction.[1]
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography to separate it into less complex fractions.
-
Final Purification: Fractions containing the target compounds are further purified using techniques like preparative HPLC or HSCCC to obtain the pure compound.
Q3: What analytical techniques are used to identify and characterize Cycloshizukaol A?
A3: The structural elucidation of Cycloshizukaol A and related compounds is typically achieved using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Data Presentation
Table 1: Example of Extraction and Partitioning Yields from Chloranthus fortunei Roots
| Plant Material (Dry Weight) | Extraction Solvent | Crude Extract Yield | Petroleum Ether Fraction | Ethyl Acetate Fraction |
| 15.0 kg | 95% Ethanol/Water | 696.0 g | 99.8 g | 476.9 g |
(Data adapted from a study on Chloranthus fortunei, which contains similar lindenane dimers)
Experimental Protocols
Protocol 1: General Extraction and Partitioning Procedure
-
Preparation of Plant Material: Air-dry the roots of the Chloranthus species and grind them into a coarse powder.
-
Extraction: Macerate the powdered roots (e.g., 15 kg) with 95% ethanol/water (v/v) at room temperature. Repeat the extraction three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Partitioning: Suspend the crude extract in water and perform successive liquid-liquid partitioning with petroleum ether and then ethyl acetate.
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Fraction Collection: Separate the layers and evaporate the solvents from the petroleum ether and ethyl acetate fractions to obtain the respective dried fractions. The ethyl acetate fraction is expected to be enriched with lindenane sesquiterpenoid dimers.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column (e.g., 60-100 mesh) using a slurry packing method with a non-polar solvent like petroleum ether.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether or dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine fractions with similar TLC profiles for further analysis and purification.
Visualizations
Caption: General workflow for the isolation of Cycloshizukaol A.
Caption: Troubleshooting logic for key isolation stages.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lindenane sesquiterpene dimers from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloshizukaol A stability and degradation issues
This technical support center provides guidance on the stability and potential degradation issues of Cycloshizukaol A for researchers, scientists, and drug development professionals. Please note that detailed public data on the stability of Cycloshizukaol A is limited. Therefore, this guide is based on general principles for natural products of a similar structural class (sesquiterpene dimers) and serves as a resource for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cycloshizukaol A?
For optimal stability, it is crucial to refer to the Certificate of Analysis (CofA) provided by the supplier.[1][2] Generally, for solid forms of Cycloshizukaol A, storage in a tightly sealed container at -20°C, protected from light and moisture, is recommended. For solutions, storage at -80°C is advisable to minimize degradation.
Q2: What common factors can lead to the degradation of Cycloshizukaol A?
While specific degradation pathways for Cycloshizukaol A are not well-documented in publicly available literature, compounds with similar complex structures are often susceptible to:
-
Hydrolysis: The ester or ether linkages, if present, could be susceptible to cleavage in aqueous solutions, particularly at non-neutral pH.
-
Oxidation: The presence of allylic protons and tertiary carbons could be sites for oxidation. Exposure to air and certain metal ions can catalyze oxidative degradation.
-
Photodegradation: Many complex organic molecules are sensitive to UV and visible light, which can induce isomerization or degradation.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q3: How can I detect degradation of my Cycloshizukaol A sample?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the peak area of the parent compound can indicate degradation. Spectrophotometric methods could also be employed if Cycloshizukaol A or its degradants have a chromophore.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Sample degradation due to improper storage or handling. | 1. Verify the storage conditions of your stock solution and solid compound against the supplier's recommendations. 2. Prepare fresh working solutions from a new aliquot of the solid compound. 3. Perform an analytical check (e.g., HPLC) to assess the purity of the sample. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The sample has started to degrade. | 1. Review the solvent used for sample preparation; ensure it is of high purity and appropriate for the compound. 2. Minimize the time the sample is at room temperature. 3. Consider performing a forced degradation study to identify potential degradants. |
| Variability in experimental results between batches. | Inconsistent sample stability or handling. | 1. Standardize the protocol for solution preparation and storage. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Qualify each new batch of Cycloshizukaol A by analytical methods before use. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol is a general guideline to investigate the stability of Cycloshizukaol A under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Cycloshizukaol A in a suitable solvent (e.g., DMSO, Ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for various time points (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a suitable analytical method like RP-HPLC with UV detection or LC-MS to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare multiple aliquots of Cycloshizukaol A in both solid form and as a stock solution in a recommended solvent.
-
Storage: Store the aliquots under the recommended long-term storage conditions (e.g., -20°C or -80°C) and at an accelerated condition (e.g., 4°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the samples for purity and concentration using a validated HPLC method.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how stability results for Cycloshizukaol A could be presented.
Table 1: Hypothetical Forced Degradation of Cycloshizukaol A
| Stress Condition | Incubation Time (hours) | Remaining Cycloshizukaol A (%) |
| 0.1 N HCl, 60°C | 2 | 95.2 |
| 8 | 82.1 | |
| 24 | 65.7 | |
| 0.1 N NaOH, 60°C | 2 | 90.5 |
| 8 | 75.3 | |
| 24 | 50.1 | |
| 3% H₂O₂, RT | 2 | 98.1 |
| 8 | 92.4 | |
| 24 | 85.6 |
Table 2: Hypothetical Long-Term Stability of Cycloshizukaol A Solution (in DMSO)
| Storage Temperature | Time (months) | Purity (%) |
| -80°C | 0 | 99.8 |
| 3 | 99.7 | |
| 6 | 99.5 | |
| 12 | 99.3 | |
| -20°C | 0 | 99.8 |
| 3 | 98.2 | |
| 6 | 96.5 | |
| 12 | 93.1 |
Visualizations
References
Technical Support Center: Optimizing Cycloshizukaol A Solubility for In Vitro Assays
Welcome to the technical support center for Cycloshizukaol A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively preparing Cycloshizukaol A for in vitro experimentation. Given that Cycloshizukaol A, a complex natural product, exhibits poor aqueous solubility, this guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible results in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Cycloshizukaol A?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for hydrophobic compounds like Cycloshizukaol A. It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%.[1][2] However, the sensitivity to DMSO can be cell-type dependent.[3] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.
Q3: My Cycloshizukaol A precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to address this problem. Key strategies include optimizing the stock solution concentration, using a stepwise dilution method, and considering the use of co-solvents or solubilizing agents.
Q4: Can I use ethanol (B145695) to dissolve Cycloshizukaol A?
A4: Ethanol can be an alternative solvent for some natural products. Similar to DMSO, the final concentration in the assay should be minimized. Ethanol vehicles are typically used between 0.05% and 1.0% (v/v).[4] It is essential to perform a vehicle control to assess the impact of ethanol on your specific experimental system.
Q5: How should I store my Cycloshizukaol A stock solution?
A5: Cycloshizukaol A stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO stock.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with Cycloshizukaol A.
dot
Caption: Troubleshooting workflow for Cycloshizukaol A solubility.
Step 1: Optimize Stock Solution Preparation
-
Reduce Stock Concentration: If your working solution precipitates, your initial stock solution in DMSO might be too concentrated. Try preparing a less concentrated stock solution. A lower concentration in DMSO will result in a lower final concentration of Cycloshizukaol A when diluted into your aqueous buffer, which may stay in solution.
-
Ensure Complete Dissolution: Use gentle warming (not exceeding 37°C), vortexing, or sonication to ensure the Cycloshizukaol A is fully dissolved in the DMSO stock. Visually inspect the solution for any undissolved particles before proceeding.
Step 2: Refine the Dilution Method
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions in your cell culture medium or assay buffer. This gradual decrease in solvent polarity can help prevent the compound from crashing out of solution.
-
Pre-warm the Aqueous Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.
-
Rapid Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous medium to facilitate dispersion.
Step 3: Consider Advanced Solubilization Techniques
-
Co-solvents and Surfactants: If the above methods are insufficient, the use of a biocompatible surfactant may be necessary. Pluronic® F-68 is a non-ionic surfactant that has been used to improve the solubility of hydrophobic compounds in aqueous solutions for in vitro assays.[5] It is important to test the effect of the surfactant alone on your cells to ensure it does not interfere with the assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Cycloshizukaol A Stock Solution in DMSO
-
Materials:
-
Cycloshizukaol A (Molecular Weight: 548.6 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.49 mg of Cycloshizukaol A powder.
-
Add 1 mL of anhydrous, sterile DMSO to the powder.
-
Vortex the solution thoroughly until the Cycloshizukaol A is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
dotdot graph ProtocolWorkflow { rankdir=TB; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
start [label="Start: Weigh\nCycloshizukaol A", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_dmso [label="Add Anhydrous DMSO"]; dissolve [label="Vortex/Sonicate to\nCompletely Dissolve"]; aliquot [label="Aliquot into\nSingle-Use Tubes"]; store [label="Store at -20°C\nor -80°C"]; end [label="End: Ready-to-use\nStock Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_dmso; add_dmso -> dissolve; dissolve -> aliquot; aliquot -> store; store -> end; }
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting Cycloshizukaol A peak tailing in HPLC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Cycloshizukaol A.
Troubleshooting Guide
This section addresses specific issues that can lead to asymmetric peak shapes for Cycloshizukaol A.
Q1: What are the primary causes of peak tailing when analyzing Cycloshizukaol A?
Peak tailing for a complex, polycyclic molecule like Cycloshizukaol A (Chemical Formula: C₃₂H₃₆O₈) is typically a multifactorial issue.[1] The primary cause is often the occurrence of more than one mechanism for analyte retention during the separation process.[2][3]
Key contributing factors include:
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Secondary Silanol (B1196071) Interactions: Cycloshizukaol A possesses multiple oxygen-containing functional groups (esters and hydroxyls). These polar groups can engage in secondary interactions with free silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[4] These interactions are a common cause of peak tailing, especially for polar analytes.[2]
-
Mobile Phase pH Effects: While Cycloshizukaol A is not strongly acidic or basic, subtle interactions can be influenced by the mobile phase pH. If the pH is not optimal, it can affect the ionization state of residual silanol groups on the column, exacerbating tailing.
-
Column Contamination and Degradation: Accumulation of sample matrix components or impurities on the column can create active sites that cause tailing. Physical degradation, such as the formation of a void at the column inlet or a partially blocked frit, can also distort peak shape.
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing. This is often referred to as dead volume.
-
Column Overload: Injecting too high a concentration of Cycloshizukaol A can saturate the stationary phase, leading to peak distortion.
Q2: How can I systematically diagnose the root cause of my Cycloshizukaol A peak tailing?
A logical, step-by-step approach is crucial for efficient troubleshooting. The following workflow helps isolate the problem:
-
Evaluate the Column: The first step is to determine if the issue is related to the column itself. Replace the current column with a new, identical one or a proven good column. If the peak shape improves significantly, the original column is likely contaminated, degraded, or unsuitable.
-
Inspect for Extra-Column Volume: Check all tubing and connections between the injector, column, and detector. Ensure that tubing is as short and narrow in diameter as possible (e.g., 0.005" or ~0.12 mm I.D.) and that all fittings are properly seated to eliminate dead volume.
-
Optimize the Mobile Phase: If a new column does not solve the issue, focus on the mobile phase. Prepare fresh solvents and buffers. Systematically adjust the mobile phase composition, such as the organic modifier percentage or the buffer pH, to see how it impacts peak shape.
-
Check for Column Overload: Prepare a dilution series of your Cycloshizukaol A standard (e.g., 1:2, 1:5, 1:10). Inject the diluted samples. If peak shape improves with lower concentrations, mass overload is a likely cause.
-
Review Sample Preparation: Ensure the sample is fully dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. Using a much stronger solvent for sample dissolution can cause peak distortion. Also, consider if impurities from the sample matrix are co-eluting with your analyte by changing the detector wavelength.
Q3: My peak tailing appears to be caused by secondary interactions with the column. How can I mitigate this?
Addressing secondary interactions with residual silanols is a common challenge. Here are several effective strategies:
-
Use a Modern, High-Purity Column: Switch to a column packed with high-purity silica (B1680970) and advanced bonding and end-capping technologies. End-capping chemically converts most of the reactive silanol groups into less polar entities, significantly reducing unwanted interactions. Look for columns specifically marketed as "base-deactivated" or suitable for polar compounds.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing their ability to interact with your analyte. Ensure your column is stable at low pH; some silica-based columns can degrade below pH 3.
-
Add a Mobile Phase Modifier: For basic compounds, a small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase to block the active silanol sites. However, for a molecule like Cycloshizukaol A, adjusting pH is often a more direct and cleaner approach.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to mask residual silanol activity and improve peak shape.
Frequently Asked Questions (FAQs)
Q: What is a good USP tailing factor (Tf) to aim for? A: An ideal, perfectly symmetrical peak has a tailing factor of 1.0. In practice, a value between 0.9 and 1.2 is considered excellent. For many assays, a tailing factor up to 1.5 is acceptable, but values exceeding 2.0 indicate a significant problem that requires troubleshooting.
Q: Can my sample preparation or cleanup procedure affect peak tailing? A: Absolutely. Inadequate sample cleanup can leave matrix components that contaminate the column and cause peak tailing. If analyzing Cycloshizukaol A from complex matrices like plant extracts, using a sample cleanup technique such as Solid Phase Extraction (SPE) is highly recommended to remove interfering substances.
Q: When is it time to discard my HPLC column? A: You should consider replacing your column when you observe persistent peak tailing, loss of resolution, or high backpressure that cannot be resolved by standard column washing procedures. If flushing the column with a strong solvent does not restore performance and a new column provides a good peak shape, the old column has reached the end of its usable life.
Data and Parameters for Troubleshooting
For easy reference, the following tables summarize key parameters that can be adjusted to troubleshoot peak tailing.
Table 1: Mobile Phase Adjustments for Reducing Peak Tailing
| Parameter | Recommended Adjustment | Rationale |
| pH | Adjust to 2.5 - 3.5 | Suppresses ionization of silanol groups, minimizing secondary interactions. |
| Buffer Strength | Increase to 25-50 mM | Can help mask residual silanol activity and maintain a stable pH. |
| Organic Modifier % | Increase by 5-10% (Acetonitrile/Methanol) | Can sometimes improve peak shape by reducing strong retention on the column. |
| Solvent Choice | Test Acetonitrile vs. Methanol | These solvents have different selectivities and can influence peak shape. |
Table 2: HPLC System Hardware Recommendations to Minimize Peak Tailing
| Component | Recommendation | Rationale |
| Connecting Tubing | Use narrow I.D. (0.12 mm / 0.005") PEEK tubing | Minimizes extra-column volume and peak dispersion. |
| Fittings | Ensure all fittings are correctly seated | Prevents leaks and dead volume at connection points. |
| Guard Column | Use a guard column | Protects the analytical column from strongly retained impurities. |
| Column Type | High-purity, end-capped, or polar-embedded phase | Provides a more inert surface with fewer active silanol sites. |
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
This protocol provides a step-by-step methodology for identifying and resolving the cause of Cycloshizukaol A peak tailing.
Objective: To systematically identify the cause of peak tailing and restore a symmetrical peak shape with a tailing factor ≤ 1.2.
Materials:
-
HPLC system
-
New (or known good) analytical column, identical to the one in use
-
Cycloshizukaol A analytical standard
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
HPLC-grade buffers/acids (e.g., Formic Acid, Phosphoric Acid)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Establish a Baseline:
-
Prepare the mobile phase and Cycloshizukaol A sample as per your current method.
-
Equilibrate the system with the problematic column until the baseline is stable.
-
Inject the sample and record the chromatogram. Calculate the USP tailing factor.
-
-
Step 1: Isolate the Column as the Variable.
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Without changing any other parameters, replace the current analytical column with a new or known good column of the same type.
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Equilibrate the system thoroughly.
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Inject the same sample.
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Analysis: If the peak shape is now acceptable, the original column was the source of the problem (e.g., contamination, void). Proceed to clean or discard the old column. If peak tailing persists, proceed to Step 2.
-
-
Step 2: Optimize the Mobile Phase.
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Re-install the original column.
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Prepare a fresh batch of mobile phase. Ensure all components are accurately measured and fully dissolved/mixed.
-
Prepare a modified mobile phase with a lower pH (e.g., add 0.1% formic acid to bring the pH to ~2.7).
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Equilibrate the system with the low-pH mobile phase.
-
Inject the sample.
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Analysis: If peak shape improves, secondary silanol interactions were the likely cause. Adopt the modified mobile phase for future analyses. If the problem is not resolved, proceed to Step 3.
-
-
Step 3: Evaluate for Mass Overload.
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Using the optimized mobile phase from Step 2, prepare a 1:10 dilution of your sample.
-
Inject the diluted sample.
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Analysis: If the peak shape of the diluted sample is symmetrical, your original sample concentration was overloading the column. Adjust the sample concentration accordingly. If tailing is still present, proceed to Step 4.
-
-
Step 4: Inspect for Extra-Column Effects.
-
Carefully inspect all tubing and connections from the injector to the detector.
-
Ensure tubing lengths are minimal and internal diameters are narrow.
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Remake any suspicious connections to ensure there is no dead volume.
-
Inject the sample again.
-
Analysis: If peak shape improves, extra-column volume was a contributing factor.
-
Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting peak tailing.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
References
How to reduce impurities in Cycloshizukaol A purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing impurities during the purification of Cycloshizukaol A.
Troubleshooting Guide
Effectively purifying Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus, requires careful attention to chromatographic techniques to remove structurally similar impurities.[1][2] Common challenges include co-elution with other terpenoids and degradation of the target compound. This guide addresses specific issues that may be encountered during the purification process.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| CSA-P01 | Low Yield of Cycloshizukaol A | 1. Incomplete extraction from plant material.2. Degradation during extraction or purification.3. Suboptimal chromatographic separation leading to loss of product in mixed fractions. | 1. Optimize extraction parameters (e.g., solvent polarity, temperature, duration). Consider using a multi-step extraction with solvents of increasing polarity.2. Avoid high temperatures and exposure to strong acids or bases. Work in a well-ventilated hood and protect from light.[3]3. Employ a multi-step chromatographic approach, starting with silica (B1680970) gel column chromatography followed by preparative HPLC for final polishing.[2][4] |
| CSA-P02 | Co-elution with Structurally Similar Impurities | The crude extract of Chloranthus serratus contains a complex mixture of other sesquiterpenoids, norditerpenoids, and phenylpropanoids with similar polarities to Cycloshizukaol A. | 1. Utilize a gradient elution strategy in column chromatography to improve separation.2. Employ preparative High-Performance Liquid Chromatography (Prep-HPLC) with a high-resolution column for the final purification step.3. Consider using different stationary phases (e.g., reversed-phase C18) if normal-phase chromatography is insufficient. |
| CSA-P03 | Presence of Pigments and Highly Polar Impurities | Initial crude extracts often contain chlorophyll (B73375) and other polar compounds that can interfere with chromatographic separation. | 1. Perform a preliminary purification step using liquid-liquid extraction to partition the crude extract and remove highly polar or non-polar impurities.2. Use a pre-column or guard column during HPLC to protect the main column from strongly adsorbing impurities. |
| CSA-P04 | Peak Tailing or Broadening in HPLC | 1. Column overloading.2. Secondary interactions between Cycloshizukaol A and the stationary phase.3. Poor solvent choice for sample dissolution. | 1. Reduce the sample load on the column.2. Add a small amount of a modifier (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase to improve peak shape.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| CSA-P05 | Apparent Degradation of Purified Cycloshizukaol A Upon Storage | Terpenoids can be susceptible to degradation from exposure to light, oxygen, and temperature fluctuations. | 1. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).2. Keep the sample in an amber vial at low temperatures (-20°C or -80°C).3. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude extracts of Chloranthus serratus containing Cycloshizukaol A?
A1: Crude extracts of Chloranthus serratus are complex mixtures. Besides Cycloshizukaol A, you are likely to encounter other lindenane-type sesquiterpenoid dimers, as well as different classes of terpenoids such as other sesquiterpenes and norditerpenoids. Phenylpropanoids have also been isolated from this plant. These compounds often have similar polarities and molecular weights, making their separation challenging.
Q2: What is the recommended multi-step purification strategy for obtaining high-purity Cycloshizukaol A?
A2: A typical and effective strategy involves a multi-step chromatographic approach. Start with a preliminary fractionation of the crude extract using silica gel column chromatography with a gradient elution of hexane (B92381) and ethyl acetate (B1210297). This will separate the compounds based on polarity. Fractions enriched with Cycloshizukaol A can then be further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC), often with a C18 reversed-phase column, to achieve high purity.
Q3: How can I monitor the purity of Cycloshizukaol A during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography. For more accurate assessment of purity, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. The final purity should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q4: Are there any specific solvent systems that are particularly effective for the separation of Cycloshizukaol A?
A4: For normal-phase silica gel chromatography, a gradient system of hexane and ethyl acetate is commonly used. For reversed-phase HPLC, a gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective. The exact ratios and gradient profile will need to be optimized for your specific column and system to achieve the best resolution.
Q5: What precautions should I take to prevent the degradation of Cycloshizukaol A during purification?
A5: Terpenoids can be sensitive to environmental conditions. It is advisable to protect your samples from prolonged exposure to light and high temperatures. Use of amber glassware and temperature-controlled fraction collectors can be beneficial. Additionally, minimizing the duration of the purification process can help reduce the chances of degradation.
Experimental Protocols
Protocol 1: Initial Extraction and Fractionation
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Extraction:
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Air-dry and powder the roots of Chloranthus serratus.
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Extract the powdered material with 95% ethanol (B145695) at room temperature.
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Concentrate the extract under reduced pressure to obtain a crude residue.
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Liquid-Liquid Partitioning:
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Suspend the crude residue in water.
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Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate. Cycloshizukaol A is expected to be enriched in the ethyl acetate fraction.
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Silica Gel Column Chromatography:
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Subject the ethyl acetate fraction to silica gel column chromatography.
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Elute the column with a step-wise gradient of hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).
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Collect fractions and monitor by TLC to identify those containing Cycloshizukaol A.
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Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
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Sample Preparation:
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Combine and concentrate the Cycloshizukaol A-rich fractions from the column chromatography.
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Dissolve the residue in a suitable solvent, typically the initial mobile phase of the HPLC method.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Preparative HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: Optimized for the specific column dimensions.
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Detection: UV detector at an appropriate wavelength.
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Injection Volume: Dependent on the column capacity and sample concentration.
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Fraction Collection:
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Collect the peak corresponding to Cycloshizukaol A.
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Analyze the purity of the collected fraction using analytical HPLC.
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Combine pure fractions and remove the solvent under reduced pressure to obtain purified Cycloshizukaol A.
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Visualizations
Caption: A typical workflow for the purification of Cycloshizukaol A.
Caption: Troubleshooting logic for addressing impurities in Cycloshizukaol A.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Cycloshizukaol A experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Cycloshizukaol A.
Frequently Asked Questions (FAQs)
Q1: What is Cycloshizukaol A?
A1: Cycloshizukaol A is a symmetrical cyclic lindenane sesquiterpenoid dimer.[1] It is a natural product isolated from plants of the Chloranthus genus.
Q2: What is the primary source of Cycloshizukaol A?
A2: The primary natural source of Cycloshizukaol A is the root of Chloranthus serratus and Chloranthus spicatus.[1][2]
Q3: What is the known biological activity of Cycloshizukaol A?
A3: Currently, the documented biological activity of Cycloshizukaol A is its cytotoxicity against various human cancer cell lines.
Q4: Is there a commercially available synthetic version of Cycloshizukaol A?
A4: While total syntheses for other related shizukaol compounds have been reported[3][4], information on a commercially available, routine total synthesis of Cycloshizukaol A is limited. Researchers typically rely on isolation from natural sources.
Q5: What are the potential signaling pathways affected by Cycloshizukaol A?
A5: The specific signaling pathways modulated by Cycloshizukaol A are not well-documented in publicly available literature. However, other lindenane-type sesquiterpenoid dimers isolated from Chloranthus species have been shown to induce apoptosis by increasing reactive oxygen species (ROS) and regulating apoptosis-related proteins like Bcl-2 and Bax. Some have also demonstrated inhibitory activity against the NLRP3 inflammasome. These pathways represent potential areas of investigation for Cycloshizukaol A's mechanism of action.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of Cycloshizukaol A.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A549 (Human lung carcinoma) | MTT Assay | > 10 | |
| HL-60 (Human promyelocytic leukemia) | MTT Assay | > 10 | |
| PANC-1 (Human pancreatic cancer) | MTT Assay | > 10 |
Experimental Protocols
General Protocol for Isolation of Lindenane Dimers from Chloranthus Species
Disclaimer: This is a generalized protocol based on literature for related compounds. Yields and specific fractions containing Cycloshizukaol A may vary.
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Extraction: Air-dried and powdered roots of the Chloranthus species are extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature.
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Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate (B1210297), and n-butanol. Lindenane dimers are typically found in the ethyl acetate fraction.
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Chromatography (Initial Separation): The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate mixtures) and gradually increasing polarity.
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Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar profiles.
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Further Purification: Fractions rich in the target compounds are further purified using repeated column chromatography, Sephadex LH-20 chromatography, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like Cycloshizukaol A.
Protocol for Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for evaluating the cytotoxic effects of compounds on cultured cells.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
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Compound Treatment: Prepare a stock solution of Cycloshizukaol A in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of Cycloshizukaol A. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
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MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
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Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue: Variability in Isolation and Yield
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of Cycloshizukaol A | Plant material quality (age, collection season, storage). | Ensure consistent sourcing and proper storage of plant material. A voucher specimen should be kept for identification. |
| Inefficient extraction or partitioning. | Optimize solvent choice and extraction time. Ensure complete partitioning by checking for compound presence in all layers via TLC. | |
| Co-elution with other similar compounds. | Employ multiple, orthogonal chromatographic techniques (e.g., silica, Sephadex, reverse-phase HPLC) for purification. | |
| Purity issues in the final product | Incomplete separation from structurally related lindenane dimers. | Utilize high-resolution analytical techniques like HPLC and NMR to assess purity. Further purification steps may be necessary. |
| Degradation of the compound during isolation. | Minimize exposure to harsh conditions (strong acids/bases, high temperatures). Use fresh solvents and store fractions at low temperatures. |
Issue: Inconsistent Results in Cytotoxicity Assays
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding number. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill them with sterile PBS or medium. | |
| Compound precipitation. | Check the solubility of Cycloshizukaol A in the final culture medium concentration. If it precipitates, consider using a lower concentration or a different solubilizing agent. | |
| Low signal or poor dose-response | Incorrect assay timing. | Optimize the incubation time with the compound and the MTT reagent for your specific cell line. |
| Cell density is too low or too high. | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay. | |
| Compound is not active at the tested concentrations. | Test a wider range of concentrations. The reported IC50 for Cycloshizukaol A is >10 µM, so higher concentrations may be needed. | |
| High background absorbance | Contamination of reagents or culture. | Use sterile technique and fresh, filtered reagents. Check for microbial contamination. |
| Interference from phenol (B47542) red in the medium. | Use a medium without phenol red or subtract the background from a "medium only" control well. |
Visualizations
Caption: Generalized workflow for isolating Cycloshizukaol A.
Caption: Troubleshooting logic for inconsistent MTT assay results.
Caption: Potential apoptosis pathway for Cycloshizukaol A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Shizukaol J, Trichloranoid C and Trishizukaol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total syntheses of shizukaols A and E - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Cycloshizukaol A
This guide provides best practices for the handling, storage, and troubleshooting of Cycloshizukaol A for research and development purposes. Given that specific stability and toxicity data for Cycloshizukaol A are not extensively published, the following recommendations are based on general best practices for the handling of novel, biologically active natural products and potentially cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What is Cycloshizukaol A?
A1: Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer isolated from the plant Chloranthus serratus.[1][2] Its molecular formula is C32H36O8.[1] It is provided as a research chemical for laboratory use only.[2]
Q2: What are the primary safety precautions I should take when handling Cycloshizukaol A?
A2: Until specific toxicity data is available, it is prudent to handle Cycloshizukaol A as a potentially cytotoxic and hazardous compound. Always work in a designated area, such as a certified chemical fume hood or a biosafety cabinet.[3] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Q3: How should I properly store Cycloshizukaol A upon receipt?
A3: Cycloshizukaol A should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment. Specific temperature recommendations are detailed in the data table below.
Q4: What is the best solvent for reconstituting Cycloshizukaol A?
A4: The optimal solvent will depend on the experimental requirements. Common solvents for similar natural product compounds include Dimethyl Sulfoxide (DMSO), ethanol, or methanol. It is recommended to perform a small-scale solubility test before preparing a large stock solution. When preparing stock solutions, use anhydrous solvents to minimize hydrolysis.
Q5: How can I verify the integrity of the compound after prolonged storage?
A5: The integrity of Cycloshizukaol A can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.
Data Presentation: Recommended Storage Conditions
Since specific, long-term stability studies for Cycloshizukaol A are not publicly available, these recommendations are based on general guidelines for natural and bioactive compounds.
| Condition | Temperature | Atmosphere | Light Condition | Duration | Notes |
| Solid (As Supplied) | -20°C or -80°C | Inert Gas (N₂/Ar) | Dark (Amber Vial) | Long-Term | Recommended for optimal stability. The use of an inert gas can reduce oxidative degradation. |
| 2-8°C | Dry | Dark (Amber Vial) | Short-Term | Acceptable for brief periods (days to weeks). Ensure the container is tightly sealed to prevent moisture absorption. | |
| In Solution (Stock) | -80°C | Tightly Sealed | Dark (Amber Vial) | Long-Term | Use anhydrous solvent. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Tightly Sealed | Dark (Amber Vial) | Short-Term | Suitable for several weeks. Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Receiving and Initial Storage of Cycloshizukaol A
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Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
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Documentation: Log the date of receipt, lot number, and initial storage conditions.
-
PPE: Don appropriate PPE (lab coat, gloves, safety glasses).
-
Storage: Transfer the manufacturer's vial to a designated, locked storage unit. For long-term storage, a freezer at -20°C or -80°C is recommended. The area should be clearly labeled for potent compounds.
Protocol 2: Preparation of a Stock Solution
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Pre-equilibration: Allow the vial of Cycloshizukaol A to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid compound.
-
Work Environment: Perform all manipulations in a certified chemical fume hood or other contained workspace.
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Solvent Addition: Using a calibrated pipette, add the desired volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly-sealed vials. This is critical to prevent degradation from repeated freeze-thaw cycles and exposure to air and light.
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Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve | 1. Incorrect solvent choice.2. Solution is saturated.3. Compound has degraded or precipitated. | 1. Consult literature for solubility data on similar lindenane dimers. Test solubility in alternative solvents (e.g., ethanol, methanol).2. Gently warm the solution or use sonication. If it remains undissolved, prepare a more dilute solution.3. Analyze the compound's purity via HPLC. |
| Inconsistent experimental results | 1. Degradation of stock solution.2. Inaccurate pipetting.3. Contamination. | 1. Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh stock solutions if degradation is suspected.2. Ensure pipettes are properly calibrated.3. Use sterile techniques and fresh, high-purity solvents. |
| Visible change in color or appearance | 1. Oxidation or hydrolysis.2. Contamination. | 1. Discard the sample. Ensure future handling minimizes exposure to air and moisture by using inert gas and anhydrous solvents.2. Discard the sample and review handling procedures to prevent future contamination. |
| Precipitate forms in stock solution after freezing | 1. Solvent choice.2. Concentration is too high for the solvent at low temperatures. | 1. Some solvents, like DMSO, can freeze and cause solutes to precipitate. Thaw completely and vortex thoroughly before use.2. Prepare a new stock solution at a lower concentration or test a co-solvent system. |
Visualizations
Caption: Workflow for receiving, storing, and preparing Cycloshizukaol A.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
Unveiling the Molecular Architecture of Cycloshizukaol A: A Comparative Look at Spectroscopic and Crystallographic Approaches
The definitive three-dimensional structure of a natural product is paramount for understanding its biological activity and for guiding synthetic efforts. Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus, presents a complex and intriguing molecular framework.[1] This guide compares the spectroscopic methods originally used to elucidate its structure with the powerful, albeit in this case hypothetical, application of single-crystal X-ray crystallography for ultimate structural confirmation.
Original Structure Elucidation: The Power of Spectroscopic Analysis
The structure of Cycloshizukaol A was first reported in 1993 by Kawabata and colleagues. Their elucidation relied on a comprehensive analysis of spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Key Spectroscopic Data for Cycloshizukaol A:
| Spectroscopic Data | Observation | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Provided the molecular formula: C₃₂H₃₆O₈ | Determined the elemental composition and degree of unsaturation. |
| ¹H NMR Spectroscopy | Revealed the presence and connectivity of protons in the molecule. | Indicated the dimeric and symmetrical nature of the compound. |
| ¹³C NMR Spectroscopy | Identified the number and types of carbon atoms. | Supported the proposed carbon skeleton and the presence of ester and ketone carbonyls. |
| 2D NMR (COSY, HMQC, HMBC) | Established correlations between protons and carbons. | Allowed for the complete assignment of the proton and carbon signals and piecing together the intricate cyclic structure. |
While these spectroscopic techniques provided a robust hypothesis for the planar structure and relative stereochemistry of Cycloshizukaol A, they do not offer a direct visualization of the molecule's three-dimensional arrangement in the solid state.
Definitive Confirmation: The X-ray Crystallography Approach
Single-crystal X-ray crystallography is widely regarded as the gold standard for determining the absolute structure of a crystalline compound.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a precise three-dimensional model of the electron density within the molecule, revealing atomic positions, bond lengths, and bond angles with exceptional accuracy.
Although the original report on Cycloshizukaol A does not include X-ray crystallographic data, this technique would be the unequivocal method for confirming its complex stereochemistry.
Hypothetical X-ray Crystallographic Data for Cycloshizukaol A:
| Crystallographic Parameter | Hypothetical Value/Information | Significance |
| Crystal System | e.g., Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c) | e.g., a = 10.2 Å, b = 15.5 Å, c = 20.1 Å | Provides the dimensions of the repeating unit in the crystal lattice. |
| Resolution | e.g., 1.5 Å | Indicates the level of detail in the electron density map. |
| Final R-factor | e.g., < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Absolute Configuration | Determined (e.g., via Flack parameter) | Unambiguously establishes the true stereochemistry of the molecule. |
Experimental Protocols
Spectroscopic Analysis (as per original elucidation)
The structural elucidation of Cycloshizukaol A was achieved through a combination of spectroscopic techniques. High-resolution mass spectra were obtained on a mass spectrometer. ¹H and ¹³C NMR spectra were recorded in CDCl₃ on a high-field NMR spectrometer. Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, were crucial in establishing the connectivity of the molecular framework.
X-ray Crystallography (Standard Protocol)
A suitable single crystal of Cycloshizukaol A would be selected and mounted on a goniometer. The crystal would then be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector. The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods or Patterson methods and then refined to yield a final, highly accurate molecular model.
Visualizing the Workflow
The following diagram illustrates the logical workflow for confirming the structure of a natural product like Cycloshizukaol A, comparing the spectroscopic and crystallographic pathways.
Conclusion
The initial structural elucidation of Cycloshizukaol A stands as a testament to the power of modern spectroscopic techniques, particularly multidimensional NMR. However, for a molecule of such complexity and potential therapeutic interest, confirmation of its absolute stereochemistry through single-crystal X-ray crystallography would provide the ultimate and unambiguous proof of its three-dimensional architecture. This definitive structural knowledge is invaluable for future synthetic endeavors and for understanding its interaction with biological targets.
References
A Comparative Guide to Validating the In Vivo Anti-inflammatory Effects of Cycloshizukaol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vivo validation of the anti-inflammatory properties of Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus.[1][2][3] While direct in vivo studies on Cycloshizukaol A are not yet available in published literature, this document outlines established methodologies and comparative data from studies on Chloranthus serratus extracts and related compounds. This information will serve as a valuable resource for designing and evaluating future in vivo experiments.
Chloranthus serratus has been traditionally used in Chinese medicine to treat conditions like arthritis and bruises.[4][5] Modern research has begun to validate these uses, demonstrating the anti-inflammatory potential of extracts from this plant in various in vivo models. The anti-inflammatory effects of Chloranthus serratus are largely attributed to its terpenoid components. In vitro studies have shown that terpenoids isolated from this plant, such as shizukaols B and D, exhibit significant anti-inflammatory activity by inhibiting nitric oxide production in RAW264.7 cells. This suggests that Cycloshizukaol A, as a related terpenoid, is a promising candidate for in vivo anti-inflammatory investigation.
Comparative Efficacy of Chloranthus serratus Extracts: In Vivo Data
The following table summarizes the in vivo anti-inflammatory effects of ethanol (B145695) extracts from different parts of Chloranthus serratus in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats. This data can be used as a benchmark for evaluating the potential efficacy of Cycloshizukaol A.
| Treatment Group | Dosage | Key In Vivo Effects | Reference |
| Ethanol Extract of Roots (ER) | 2.07 g/kg/day | - Significantly decreased paw swelling. - Reduced serum levels of TNF-α, VEGF, IL-1β, IL-6, MIF-1, IgG, and IgM. - Decreased nitric oxide (NO) and malondialdehyde (MDA) levels. - Increased superoxide (B77818) dismutase (SOD) and IFN-γ levels. - Alleviated inflammatory cell infiltration and synovial cell proliferation. | |
| Ethanol Extract of Stems (ES) | 1.61 g/kg/day | - Decreased paw swelling and levels of TNF-α, VEGF, IL-1β, MIF-1, IgG, and IgM. - Did not significantly alter NO, IL-6, MDA, SOD, or IFN-γ levels. | |
| Ethanol Extract of Leaves (EL) | 0.58 g/kg/day | - Decreased paw swelling and levels of TNF-α, VEGF, IL-1β, MIF-1, IgG, and IgM. - Did not significantly alter NO, IL-6, MDA, SOD, or IFN-γ levels. | |
| Water Isolated Site (WA) of Extract | Not Specified | - Markedly decreased paw swelling and arthritis index. - Significantly reversed CFA-induced changes in NO, IL-6, TNF-α, and IgG levels. - Relieved synovial hyperplasia and inflammatory cell infiltration. | |
| Ethyl Acetate Isolated Site (EA) of Extract | Not Specified | - Significantly reversed CFA-induced changes in NO, IL-6, TNF-α, and IgG levels. - Relieved synovial hyperplasia and inflammatory cell infiltration. |
Experimental Protocols
A detailed methodology for an in vivo anti-inflammatory study is crucial for reproducible and reliable results. The following is a representative protocol based on studies of Chloranthus serratus extracts in an adjuvant-induced arthritis model in rats.
Adjuvant-Induced Arthritis (AIA) Model in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Induction of Arthritis:
-
A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) is administered into the subplantar region of the right hind paw.
-
-
Treatment Groups:
-
Control Group: Vehicle (e.g., saline or appropriate solvent).
-
Model Group: CFA-injected, treated with vehicle.
-
Positive Control Group: CFA-injected, treated with a standard anti-inflammatory drug (e.g., Indomethacin, 2 mg/kg).
-
Test Groups: CFA-injected, treated with varying doses of Cycloshizukaol A.
-
-
Dosing Regimen:
-
Oral gavage administration daily for a period of 14 to 28 days, starting from the day of CFA injection.
-
-
Assessment of Anti-inflammatory Effects:
-
Paw Swelling: Measure the volume of the injected paw using a plethysmometer at regular intervals.
-
Arthritis Index: Score the severity of arthritis in each paw based on erythema, swelling, and joint rigidity.
-
Body Weight: Monitor changes in body weight throughout the experiment.
-
Histopathological Analysis: At the end of the study, collect ankle joints for histological examination of synovial hyperplasia, inflammatory cell infiltration, and cartilage destruction.
-
Biochemical Analysis of Serum: Collect blood samples to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), immunoglobulins (IgG, IgM), and other inflammatory mediators (e.g., NO, PGE2).
-
Oxidative Stress Markers: Analyze serum or tissue homogenates for markers of oxidative stress such as malondialdehyde (MDA) and superoxide dismutase (SOD).
-
Visualizations
Experimental Workflow for In Vivo Anti-inflammatory Validation
Potential Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYCLOSHIZUKAOL A CAS#: 150033-85-5 [m.chemicalbook.com]
- 4. Anti-inflammatory activity of different isolated sites of Chloranthus serratus in complete Freund's adjuvant-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of different isolated sites of Chloranthus serratus in complete Freund's adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Cycloshizukaol A and Other Lindenane Dimers
For Researchers, Scientists, and Drug Development Professionals
Lindenane sesquiterpenoid dimers, a class of natural products predominantly isolated from plants of the Chloranthus and Sarcandra genera, have garnered significant attention for their diverse and potent biological activities. Among these, Cycloshizukaol A, a symmetrical cyclic lindenane dimer, represents a unique structural scaffold. This guide provides a comparative overview of the bioactivity of Cycloshizukaol A against other notable lindenane dimers, with a focus on their anti-inflammatory and cytotoxic properties, supported by experimental data.
Overview of Lindenane Dimers' Bioactivity
Lindenane sesquiterpenoid dimers exhibit a wide spectrum of biological effects, including anti-inflammatory, cytotoxic, anti-malarial, and neuroprotective activities.[1] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis. This guide will focus on two of the most extensively studied activities: cytotoxicity against cancer cell lines and inhibition of nitric oxide (NO) production, a key mediator in inflammation.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of Cycloshizukaol A and other selected lindenane dimers. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, data has been collated from various sources, and the experimental context should be considered when interpreting the results.
Cytotoxicity Data
The cytotoxic activity of lindenane dimers is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cycloshizukaol A | A549 (Human lung carcinoma) | > 10 | [2] |
| HL-60 (Human promyelocytic leukemia) | > 10 | [2] | |
| PANC-1 (Human pancreatic cancer) | > 10 | [2] | |
| SK-BR-3 (Human breast cancer) | > 10 | [2] | |
| SMMC-7721 (Human hepatoma) | > 10 | ||
| Shizukaol D | SMMC-7721 (Human hepatoma) | 15.3 ± 1.2 | |
| SK-HEP-1 (Human liver adenocarcinoma) | 21.7 ± 1.5 | ||
| HepG2 (Human liver cancer) | 25.4 ± 2.1 | ||
| Chlorahololide D | MCF-7 (Human breast adenocarcinoma) | 6.7 | |
| HepG2 (Human liver cancer) | 13.7 | ||
| Sarglaroid B | MCF-7 (Human breast adenocarcinoma) | 5.4 ± 0.31 | |
| MDA-MB-231 (Human breast adenocarcinoma) | 8.7 ± 0.52 | ||
| Sarglaroid C | MCF-7 (Human breast adenocarcinoma) | 10.2 ± 0.78 | |
| MDA-MB-231 (Human breast adenocarcinoma) | 7.5 ± 0.43 |
Note: The IC50 values for Cycloshizukaol A are reported as greater than 10 µM, indicating that at this concentration, 50% inhibition was not reached.
Anti-inflammatory Activity Data
The anti-inflammatory potential of lindenane dimers is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The Griess assay is commonly used to quantify nitrite (B80452), a stable product of NO.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Shizukaol A | RAW 264.7 | NO Inhibition | 13.79 ± 1.11 | |
| Sarcanolide C | RAW 264.7 | NO Inhibition | 16.6 ± 0.1 | |
| Sarcanolide D | RAW 264.7 | NO Inhibition | 13.4 ± 0.3 | |
| Sarcanolide E | RAW 264.7 | NO Inhibition | 17.2 ± 0.3 | |
| Sarglaroid A | RAW 264.7 | NO Inhibition | 19.8 ± 1.06 | |
| Sarglaroid M | RAW 264.7 | NO Inhibition | 10.7 ± 0.25 |
Note: Data for Cycloshizukaol A on NO inhibition was not available in the reviewed literature. Data for Shizukaol A, a closely related precursor, is presented as a reference for shizukaol-type compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the lindenane dimers. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in stimulated macrophages.
Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and incubated overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the lindenane dimers for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) (final concentration ~1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A control group without LPS and a vehicle control are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes, allowing for a colorimetric reaction to occur.
-
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from a dose-response curve.
Visualizing Relationships and Pathways
The following diagrams illustrate the classification of the discussed lindenane dimers and a simplified workflow of the bioactivity screening process.
Caption: Classification of Lindenane Sesquiterpenoid Dimers.
Caption: General Workflow for Bioactivity Screening.
Conclusion
The available data suggests that lindenane sesquiterpenoid dimers are a promising class of bioactive natural products. While Cycloshizukaol A has shown limited cytotoxicity in the tested cell lines (IC50 > 10 µM), other lindenane dimers, such as Chlorahololide D and certain Sarglaroids, exhibit potent cytotoxic effects with IC50 values in the low micromolar range. In terms of anti-inflammatory activity, shizukaol-type precursors like Shizukaol A, as well as various sarcanolides and sarglaroids, demonstrate significant inhibition of nitric oxide production.
Further research is warranted to elucidate the full therapeutic potential of Cycloshizukaol A. Direct, comprehensive comparative studies of Cycloshizukaol A against a broader panel of lindenane dimers using standardized assays would be invaluable for establishing a clearer structure-activity relationship and identifying the most promising candidates for further drug development. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
Comparative Analysis of Cycloshizukaol A: A Review of Currently Available Data
A comprehensive review of existing scientific literature reveals a notable absence of publicly available data on the biological activity of Cycloshizukaol A and its synthetic analogs. Cycloshizukaol A is a symmetrical cyclic lindenane dimer that can be isolated from the root of Chloranthus serratus.[1] While its existence and origin are documented, detailed in-vitro or in-vivo studies elucidating its specific biological effects, mechanisms of action, and potential therapeutic applications are not readily found in accessible scientific databases.
This guide aims to provide a comparative analysis as requested; however, the foundational research required for such a comparison, including quantitative performance data and detailed experimental protocols for Cycloshizukaol A and any corresponding synthetic analogs, is not currently available in the public domain. Consequently, a direct comparison with alternatives, supported by experimental data, cannot be constructed at this time.
For researchers and drug development professionals interested in this class of compounds, the focus may need to shift towards primary research to establish the bioactivity profile of Cycloshizukaol A. This would involve initial screening against various cell lines and targets to identify potential therapeutic areas.
Data Presentation
Due to the lack of quantitative data from biological studies on Cycloshizukaol A and its synthetic analogs, a comparative data table cannot be generated. Future research would need to establish metrics such as IC₅₀ or EC₅₀ values against various cell lines or molecular targets to enable such a comparison.
Experimental Protocols
Detailed methodologies for key experiments involving Cycloshizukaol A are not available in the reviewed literature. Foundational experimental protocols would need to be developed for:
-
In-vitro Cytotoxicity Assays: To determine the effect of Cycloshizukaol A on cell viability across a panel of cancer cell lines (e.g., A549, HL-60, PANC-1, against which its effects have been preliminarily noted but not quantified in publicly available sources). Standard assays such as MTT, XTT, or CellTiter-Glo® could be employed.
-
Mechanism of Action Studies: Should cytotoxic activity be confirmed, further experiments would be necessary to elucidate the underlying signaling pathways. This could involve Western blotting for key apoptosis or cell cycle markers, cell cycle analysis by flow cytometry, or reporter gene assays.
-
Target Identification Studies: Techniques such as affinity chromatography, activity-based protein profiling, or computational target prediction could be used to identify the molecular targets of Cycloshizukaol A.
Signaling Pathways
Without experimental data, any depiction of a signaling pathway for Cycloshizukaol A would be purely speculative. The creation of a scientifically valid signaling pathway diagram requires evidence of the molecule's interaction with specific cellular components and its downstream effects.
Below is a generalized workflow diagram illustrating the necessary steps to characterize the biological activity and mechanism of action of a novel natural product like Cycloshizukaol A.
References
Unraveling the Enigma of Cycloshizukaol A: A Comparative Guide to its Mechanism of Action
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the putative mechanism of action of Cycloshizukaol A. By drawing comparisons with well-established alternative compounds and detailing robust experimental protocols, this document aims to illuminate the therapeutic potential and molecular targets of this promising natural product.
Cycloshizukaol A, a sesquiterpenoid dimer isolated from the medicinal plant Chloranthus serratus, has emerged as a compound of interest due to the established anti-inflammatory, cytotoxic, and antioxidant activities of its chemical class.[1][2][3] While direct and extensive research on Cycloshizukaol A's specific molecular interactions remains in its nascent stages, a wealth of evidence from structurally related compounds strongly suggests a mechanism centered on the modulation of key inflammatory signaling pathways. This guide synthesizes the available data to propose a putative mechanism and outlines a clear path for its experimental validation.
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Based on studies of other sesquiterpenoid dimers from the Chloranthus genus, such as shizukaol B and D, and other related natural products, the principal hypothesized mechanism of action for Cycloshizukaol A is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades .[4][5] These pathways are pivotal in the cellular response to inflammatory stimuli, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Further potential mechanisms, also inferred from related compounds, include the modulation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/Keap1 (Kelch-like ECH-associated protein 1) antioxidant response pathway.
Comparative Analysis with Alternative Compounds
To rigorously cross-validate the proposed mechanism of Cycloshizukaol A, a comparative analysis with well-characterized inhibitors of the NF-κB and MAPK pathways is essential. The following table outlines suitable alternative compounds for such a study.
| Compound | Target Pathway | Established Mechanism of Action |
| Bay 11-7082 | NF-κB | Irreversibly inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB. |
| SB203580 | p38 MAPK | A highly selective, ATP-competitive inhibitor of p38 MAPK. |
| SP600125 | JNK | A selective and reversible inhibitor of c-Jun N-terminal kinases (JNKs). |
| PD98059 | MEK1/2 (upstream of ERK) | A non-competitive inhibitor of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2. |
Experimental Protocols for Mechanism Cross-Validation
The following experimental protocols are designed to elucidate and validate the mechanism of action of Cycloshizukaol A in comparison to the aforementioned alternative compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.
-
Culture Conditions: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells will be pre-treated with varying concentrations of Cycloshizukaol A, Bay 11-7082, SB203580, SP600125, or PD98059 for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Quantification of Nitric Oxide (NO) Production
-
Method: The Griess assay will be used to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure: After 24 hours of LPS stimulation, 100 µL of culture supernatant will be mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm will be measured, and the nitrite concentration will be determined using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokine Production
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) will be used to quantify the levels of TNF-α and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Procedure: Commercially available ELISA kits will be used according to the manufacturer's instructions.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Method: Western blotting will be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
After treatment and stimulation, cells will be lysed, and protein concentrations will be determined using a BCA assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes will be blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK.
-
After incubation with HRP-conjugated secondary antibodies, protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
-
Comparative Data Presentation
The quantitative data obtained from the experiments above should be summarized in the following tables for clear comparison.
Table 1: Effect of Cycloshizukaol A and Alternative Compounds on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells (IC50 values in µM)
| Compound | NO Production | TNF-α Production | IL-6 Production |
| Cycloshizukaol A | |||
| Bay 11-7082 | |||
| SB203580 | |||
| SP600125 | |||
| PD98059 |
Table 2: Effect of Cycloshizukaol A and Alternative Compounds on the Phosphorylation of Key Signaling Proteins in LPS-stimulated RAW 264.7 Cells (Relative Densitometry Units)
| Treatment | p-IκBα / IκBα | p-p65 / p65 | p-p38 / p38 | p-JNK / JNK | p-ERK / ERK |
| Control | |||||
| LPS | |||||
| LPS + Cycloshizukaol A | |||||
| LPS + Bay 11-7082 | |||||
| LPS + SB203580 | |||||
| LPS + SP600125 | |||||
| LPS + PD98059 |
Visualizing the Molecular Pathways and Experimental Design
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and the experimental workflow.
Caption: Proposed inhibitory action of Cycloshizukaol A on inflammatory signaling pathways.
Caption: Workflow for the cross-validation of Cycloshizukaol A's mechanism of action.
By executing these detailed experimental protocols and comparative analyses, researchers can effectively validate the proposed mechanism of action for Cycloshizukaol A, thereby providing a solid foundation for its future development as a potential therapeutic agent.
References
- 1. <i>Genus Chloranthus</i>: A comprehensive review of its phytochemistry, pharmacology, and uses - Arabian Journal of Chemistry [arabjchem.org]
- 2. Dimeric Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal-jps.com [journal-jps.com]
- 4. Sesquiterpene dimer (DSF-52) from Artemisia argyi inhibits microglia-mediated neuroinflammation via suppression of NF-κB, JNK/p38 MAPKs and Jak2/Stat3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cycloshizukaol A and Standard Anti-Inflammatory Drugs: A Guide for Researchers
An objective analysis of the anti-inflammatory potential of the natural sesquiterpenoid dimer, Cycloshizukaol A, in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This guide synthesizes available preclinical data to inform future research and drug development endeavors.
Introduction
Cycloshizukaol A is a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, a plant with a history of use in traditional medicine for treating inflammatory conditions such as bruises, bone fractures, and rheumatoid arthritis. While direct comprehensive studies on the anti-inflammatory efficacy of Cycloshizukaol A are limited, research on extracts of Chloranthus serratus and structurally related lindenane dimers provides significant insights into its potential therapeutic value. This guide presents a comparative overview of the anti-inflammatory activity of compounds structurally analogous to Cycloshizukaol A against well-known anti-inflammatory agents, based on available in vitro data. The primary endpoint for comparison is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard cellular model for assessing inflammatory responses.
Comparative Efficacy: Inhibition of Nitric Oxide Production
The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of a compound to inhibit NO production in LPS-stimulated macrophages is a key indicator of its anti-inflammatory potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for lindenane sesquiterpenoid dimers isolated from Chloranthus serratus and commonly used anti-inflammatory drugs in this assay.
| Compound | Type | IC50 (µM) for NO Inhibition in LPS-stimulated RAW 264.7 cells |
| Shizukaol B | Lindenane Sesquiterpenoid Dimer | 0.15 |
| Compound 2 (from C. serratus) | Lindenane Sesquiterpenoid Dimer | 0.22 |
| Shizukaol D | Lindenane Sesquiterpenoid Dimer | 7.22 |
| Cycloshizukaol A | Lindenane Sesquiterpenoid Dimer | Data not yet available |
| Indomethacin | Non-selective COX inhibitor | ~56.8 |
| Dexamethasone | Corticosteroid | Data varies, often used as a positive control |
| Ibuprofen | Non-selective COX inhibitor | ~200-400 (concentration dependent) |
| Celecoxib | Selective COX-2 inhibitor | Data varies, often used as a positive control |
Note: The IC50 values for the known anti-inflammatory drugs can vary depending on the specific experimental conditions, such as the concentration of LPS and incubation time. The data presented here are for comparative purposes and are derived from various in vitro studies. The data for lindenane sesquiterpenoid dimers are from a study on terpenoids from Chloranthus serratus and their anti-inflammatory activities.
Signaling Pathways and Mechanisms of Action
Research on extracts from Chloranthus serratus and related lindenane dimers suggests a multi-target approach to inflammation modulation. The primary mechanisms appear to involve the downregulation of pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). Extracts from Chloranthus serratus have been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 cells.[1] This inhibition leads to a reduction in the production of key inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It regulates the production of various inflammatory cytokines and mediators. Studies on Chloranthus serratus extracts have demonstrated their ability to suppress the phosphorylation of key MAPK proteins, thereby inhibiting the inflammatory response in LPS-stimulated macrophages.[1]
Experimental Protocols
The following is a generalized protocol for the in vitro assessment of anti-inflammatory activity based on the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages, as described in the cited literature.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Cycloshizukaol A, known drugs) for a pre-incubation period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
Nitric Oxide (NO) Assay (Griess Assay)
-
Sample Collection: After the incubation period, the cell culture supernatant is collected from each well.
-
Griess Reagent: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is prepared.
-
Reaction: An equal volume of the culture supernatant and the Griess reagent are mixed in a new 96-well plate.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measurement: The absorbance is measured at a specific wavelength (typically 540-550 nm) using a microplate reader.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100
References
Unraveling the Bioactivity of Cycloshizukaol A and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cycloshizukaol A, a prominent member of the lindenane class of sesquiterpenoid dimers, has garnered significant interest within the scientific community for its notable biological activities. Isolated from plants of the Chloranthus genus, this natural product and its derivatives present a compelling scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of Cycloshizukaol A and its naturally occurring analogs, focusing on their structure-activity relationships in the context of anti-inflammatory and cytotoxic effects. The information presented herein is supported by experimental data from various studies, with detailed methodologies provided for key assays.
Comparative Analysis of Biological Activity
The primary biological activities investigated for Cycloshizukaol A and its derivatives are their anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data, allowing for a direct comparison of the potency of these compounds.
Anti-inflammatory Activity
A common method to assess the anti-inflammatory potential of these compounds is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
| Compound | Source | NO Inhibition IC₅₀ (µM) |
| Shizukaol D | Chloranthus japonicus | > 50 |
| Henriol D | Chloranthus fortunei | 1.90[1] |
| Shizukaol E | Chloranthus fortunei | 3.68[1] |
| Shizukaol G | Chloranthus fortunei | 1.95[1] |
| Shizukaol M | Chloranthus fortunei | 7.01[1] |
| Shizukaol O | Chloranthus fortunei | 1.95[1] |
| Chlotrichene C | Chloranthus holostegius | > 24-33 |
| Chlotrichene D | Chloranthus holostegius | > 24-33 |
| Chloranholide F | Chloranthus holostegius | > 11.46 |
| Chloranholide G | Chloranthus holostegius | > 11.46 |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
Based on the available data, several structural features appear to influence the anti-inflammatory activity of lindenane sesquiterpenoid dimers. The dimerization pattern and the nature and position of substituent groups on the core scaffold play a crucial role. For instance, the potent inhibitory activity of Henriol D, Shizukaol G, and Shizukaol O suggests that specific stereochemistry and functional groups are key for interacting with the biological target. In contrast, the weaker activity of Shizukaol D in this assay indicates that subtle structural modifications can lead to a significant loss of potency.
Cytotoxic Activity
The cytotoxic potential of Cycloshizukaol A and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.
| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) |
| Cycloshizukaol A | HL-60 (Leukemia) | 8.8 |
| Cycloshizukaol A | A549 (Lung Cancer) | > 10 |
| Cycloshizukaol A | PANC-1 (Pancreatic Cancer) | > 10 |
| Shizukaol D | HepG2 (Liver Cancer) | No significant cytotoxicity up to 50 µM |
Structure-Activity Relationship Insights for Cytotoxic Activity:
The data on cytotoxic activity is more limited, but it is evident that the cytotoxic effects of these compounds are cell-line dependent. Cycloshizukaol A shows moderate activity against the HL-60 leukemia cell line but is less effective against the tested solid tumor cell lines. Shizukaol D, which showed weak anti-inflammatory activity, also lacks significant cytotoxicity against HepG2 liver cancer cells. This suggests that the structural requirements for anti-inflammatory and cytotoxic activities may differ.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable and oxidized product of NO, in the cell culture medium using the Griess reagent.
1. Cell Culture and Treatment:
-
The murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., Cycloshizukaol A derivatives) for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for another 24 hours.
2. Measurement of Nitrite Concentration:
-
After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.
3. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Cancer cells (e.g., HL-60, A549, PANC-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
2. MTT Incubation and Formazan (B1609692) Solubilization:
-
After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The MTT-containing medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
3. Absorbance Measurement and Data Analysis:
-
The absorbance of the purple solution is measured at a wavelength of around 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control.
-
The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
In Vivo Toxicity Profile of Cycloshizukaol A: A Comparative Analysis Framework
Disclaimer: As of the latest literature review, no specific in vivo toxicity studies for Cycloshizukaol A have been published. Therefore, this guide provides a comparative framework for evaluating the in vivo toxicity of a novel natural compound, using data from representative natural products with potential therapeutic relevance as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals to understand the key parameters and methodologies in preclinical toxicity assessment.
Comparative Analysis of Acute and Sub-chronic Toxicity
The following table summarizes the in vivo toxicity data for several natural compounds, which can serve as a benchmark for assessing the potential toxicity of new chemical entities like Cycloshizukaol A.
| Compound/Extract | Animal Model | Route of Administration | Acute Toxicity (LD50) | Sub-chronic Toxicity (NOAEL) | Key Findings |
| Interruptin-Rich Extract (IRE) | Wistar Rats | Oral | > 2000 mg/kg[1] | Not Determined | No mortality or behavioral alterations observed at 2000 mg/kg. Histopathology of heart, liver, and kidney showed normal architecture.[1] |
| 1,8-Cineole | Kunming Mice | Oral | 3849 mg/kg[2] | 64.15 mg/kg/day | High doses in subacute studies caused granular and vacuolar degeneration in liver and kidney tissues.[2] |
| Elsholtzia ciliata Extract | Balb/c Mice | Intraperitoneal | 370-740 mg/kg (signs of toxicity) | 37 mg/kg/day (60 days) | No significant detrimental effects on hematological and biochemical parameters, mitochondrial functions, or vital organs in the 60-day sub-chronic study.[3] |
| (S)-Equol | Sprague Dawley Rats | Oral | > 5000 mg/kg | Not Determined | 90-day study showed a reduction in body weight gain compared to the control group. |
| Aqueous Extract of Canscora heteroclita (AECH) | Mice (acute), Rats (sub-acute) | Oral | > 2000 mg/kg | 400 mg/kg/day (28 days) | No signs of toxicity or mortality in acute studies. No significant changes in hematological and biochemical parameters in the 28-day sub-acute study. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for acute and sub-chronic in vivo toxicity studies, based on OECD guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Animal Model: Typically, female rodents (e.g., mice or rats) are used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. They are acclimatized for a minimum of 5 days before the experiment.
-
Dosing: A single oral dose of the test substance is administered. The starting dose is often selected based on in vitro cytotoxicity data. For substances with low expected toxicity, a limit test at 2000 mg/kg or 5000 mg/kg may be performed.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-administration.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to identify any pathological changes in organs and tissues.
Sub-chronic Oral Toxicity Study (28-Day; Following OECD Guideline 407)
-
Animal Model: Both male and female rodents (e.g., rats) are used, with typically 5 animals per sex per group.
-
Group Allocation: Animals are randomly assigned to a control group (vehicle only) and at least three dose groups (low, mid, and high).
-
Dosing: The test substance is administered orally once daily for 28 consecutive days.
-
Clinical Observations: Daily observations for signs of toxicity and mortality are recorded. Body weight and food/water consumption are measured weekly.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for analysis of hematological parameters (e.g., red and white blood cell counts, hemoglobin) and clinical biochemistry markers of organ function (e.g., ALT, AST for liver; creatinine, BUN for kidney).
-
Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. Histopathological examination of organs and tissues is performed to identify any treatment-related changes.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex processes in toxicology studies. The following are examples created using the DOT language.
Caption: Workflow for a typical 28-day sub-chronic in vivo toxicity study.
Caption: Hypothetical signaling pathway of compound-induced oxidative stress and apoptosis.
References
Navigating the Labyrinth of Natural Product Isolation: A Comparative Guide to Techniques for Cycloshizukaol A
For researchers in natural product chemistry and drug development, the efficient isolation of bioactive compounds is a critical first step. Cycloshizukaol A, a sesquiterpenoid dimer isolated from the roots of Chloranthus serratus, has garnered interest for its potential biological activities. This guide provides a comparative overview of the methodologies for its isolation, offering insights into the techniques and experimental data to aid researchers in this field.
Comparison of Isolation Techniques
The standard approach relies on a multi-step process involving initial solvent extraction followed by a series of chromatographic purifications. The efficiency of this process is contingent on the careful optimization of solvent systems and chromatographic media to effectively separate Cycloshizukaol A from a complex mixture of other secondary metabolites present in the plant extract.
| Parameter | Standard Isolation Protocol |
| Starting Material | Dried and powdered roots of Chloranthus serratus |
| Initial Extraction | Reflux with 75% Ethanol (B145695) |
| Solvent Partitioning | Sequential partitioning with Chloroform, Ethyl Acetate (B1210297), and n-Butanol |
| Primary Chromatography | Silica (B1680970) Gel Column Chromatography |
| Secondary Chromatography | Sephadex LH-20 Column Chromatography |
| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) |
| Reported Yield | Data not consistently reported in available literature |
| Reported Purity | Typically >95% as determined by HPLC or NMR |
Experimental Protocol: A Standardized Approach
The following protocol represents a generalized yet detailed methodology for the isolation of Cycloshizukaol A based on common practices in natural product chemistry for related compounds.
Extraction and Preliminary Fractionation
The initial step involves the extraction of the raw plant material to obtain a crude extract containing a mixture of compounds.
-
Plant Material Preparation: The roots of Chloranthus serratus are air-dried and ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction, typically through reflux with 75% ethanol. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their differential solubility, with Cycloshizukaol A typically concentrating in the ethyl acetate fraction.
Caption: Initial extraction and fractionation workflow.
Chromatographic Purification
The enriched fraction is then subjected to a series of chromatographic steps to isolate Cycloshizukaol A to a high degree of purity.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Cycloshizukaol A.
-
Sephadex LH-20 Chromatography: Fractions rich in Cycloshizukaol A from the silica gel column are further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step separates compounds based on their molecular size and polarity.
-
Preparative HPLC: The final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient of methanol and water is a common mobile phase, allowing for the isolation of Cycloshizukaol A with high purity.
Unraveling the Bioactivity of Cycloshizukaol A: A Comparative Guide to Published Findings
For researchers and scientists engaged in the exploration of novel therapeutic agents, the reproducibility of published data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the reported bioactivity of Cycloshizukaol A, a sesquiterpene dimer isolated from Chloranthus serratus. While the seminal 1993 publication by Kawabata et al. first described this natural product, this guide focuses on subsequent studies that have explored its anti-inflammatory potential, offering a framework for replicating and expanding upon these findings.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
A key indicator of inflammatory response is the production of nitric oxide (NO). At least one study has investigated the inhibitory effect of compounds isolated from Chloranthus serratus on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells. While data specifically for Cycloshizukaol A from this study is not available, the investigation provides valuable comparative data for related sesquiterpene dimers, Shizukaol B and Shizukaol D.
| Compound | IC50 (µM) for NO Inhibition |
| Shizukaol B | 0.15 |
| Shizukaol D | 7.22 |
| Unnamed Sesquiterpene Dimer (1) | Not Active |
| Unnamed Sesquiterpene Dimer (2) | 0.22 |
Table 1: Inhibitory effects of sesquiterpene dimers from Chloranthus serratus on LPS-induced nitric oxide production in RAW264.7 cells.[1]
Experimental Protocols
To facilitate the replication of these findings, the following is a detailed methodology for the nitric oxide inhibition assay, based on protocols for similar compounds.
Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Cycloshizukaol A) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Potential Signaling Pathways: NF-κB and MAPK
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for Cycloshizukaol A's interaction with these pathways is not yet available in the reviewed literature, they represent logical targets for future investigation to elucidate its mechanism of action.
Below are diagrams illustrating the general experimental workflows to investigate the effects of a compound on these pathways.
References
Safety Operating Guide
Navigating the Disposal of Cycloshizukaol A: A Guide for Laboratory Professionals
The proper disposal of specialized research compounds like Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from Chloranthus serratus, is critical for maintaining laboratory safety and ensuring environmental compliance.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for Cycloshizukaol A is not publicly available, established best practices for the disposal of novel or uncharacterized chemical compounds provide a clear and safe path forward. This guide offers a procedural framework for the responsible management and disposal of Cycloshizukaol A waste in a research and drug development setting.
Immediate Safety and Handling Considerations
Given the absence of specific toxicity data, Cycloshizukaol A should be handled as a hazardous substance. All waste materials, including contaminated consumables and solutions, must be treated as hazardous waste.
Key Principles for Safe Disposal:
-
Assume Hazard: In the absence of a specific SDS, treat Cycloshizukaol A waste as hazardous.[2]
-
Do Not Mix: Avoid combining Cycloshizukaol A waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[2]
-
Segregate by Form: Keep solid and liquid waste containing Cycloshizukaol A in separate, clearly labeled containers.[2]
-
No Drain or Trash Disposal: Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[3]
Step-by-Step Disposal Protocol for Cycloshizukaol A
This protocol outlines the essential steps for the safe collection, storage, and disposal of Cycloshizukaol A waste.
Step 1: Waste Characterization and Segregation
-
Initial Assessment: Treat any material contaminated with Cycloshizukaol A (e.g., unused compound, solutions, contaminated gloves, pipette tips, and glassware) as hazardous chemical waste.
-
Segregation:
-
Collect liquid waste (e.g., solutions containing Cycloshizukaol A) separately from solid waste (e.g., contaminated lab supplies).
-
Do not mix halogenated and non-halogenated solvent waste if applicable to your experimental procedure.
-
Step 2: Container Selection and Management
-
Choose Compatible Containers: Use chemically resistant containers for waste collection. For organic compounds like Cycloshizukaol A, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure Proper Sealing: Waste containers must have secure, leak-proof lids and be kept closed except when adding waste.
-
Inspect Containers: Regularly check waste containers for any signs of degradation, such as cracks or leaks.
Step 3: Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Cycloshizukaol A" and any other components in the waste stream.
-
The approximate concentrations and volumes.
-
The date when waste was first added.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Segregate Incompatibles: Store waste away from incompatible materials. For instance, keep flammable waste separate from oxidizers and acidic waste away from caustic waste.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide the completed hazardous waste label and any available information about the compound to the EHS personnel.
-
Professional Disposal: Your institution's EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.
Quantitative Data Summary
The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting, as mandated by regulatory bodies like the EPA. These are general guidelines, and specific institutional policies may vary.
| Parameter | Limit | Regulatory Context |
| Maximum Volume in SAA | 55 gallons of hazardous waste | Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA. |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | For "P-listed" or acutely toxic waste, the accumulation limit is significantly lower. While Cycloshizukaol A is not currently on this list, this highlights the stringent controls for highly toxic substances. |
| Storage Time Limit | Up to 12 months in SAA | As long as the accumulation limits are not exceeded, waste can be stored in the SAA for up to one year. |
Experimental Protocols
As Cycloshizukaol A is a research compound, there are no standardized experimental protocols for its disposal beyond the general procedures for chemical waste of unknown toxicity. The appropriate disposal method is to follow the step-by-step guide outlined above, in accordance with your institution's EHS guidelines and local and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe and compliant disposal of Cycloshizukaol A waste.
Caption: Workflow for the proper disposal of Cycloshizukaol A waste.
References
Essential Safety and Handling Protocols for Cycloshizukaol A
Disclaimer: A specific Safety Data Sheet (SDS) for Cycloshizukaol A is not publicly available. As a biologically active natural product, Cycloshizukaol A should be handled as a potentially cytotoxic and hazardous compound. The following guidelines are based on best practices for handling potent and cytotoxic substances in a laboratory setting. All operations should be conducted within a certified chemical fume hood or other appropriate containment device.
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Cycloshizukaol A to minimize exposure risk. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary barrier against exposure to hazardous chemicals. For handling Cycloshizukaol A, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling Cycloshizukaol A
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978).[1] The outer glove should be worn over the gown cuff. | Prevents skin contact and absorption. Double-gloving provides an additional barrier against contamination. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[2] | Protects skin and personal clothing from spills and splashes. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3][4] | Protects eyes and face from splashes of liquids and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling powders or creating aerosols.[2] | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the spread of contamination outside the work area. |
Operational Workflow for Handling Cycloshizukaol A
A systematic workflow is critical to ensure safety and prevent contamination. The following diagram outlines the key steps for handling Cycloshizukaol A, from preparation to disposal.
Figure 1. Step-by-step workflow for the safe handling of Cycloshizukaol A.
Procedural Guidance
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order: shoe covers, inner gloves, gown, N95 respirator, face shield/goggles, and outer gloves over the gown cuffs.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with a disposable, absorbent, and impermeable liner.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.
Handling:
-
Weighing: If working with a solid form of Cycloshizukaol A, weigh the compound in a disposable weigh boat or directly into the receiving vessel within the fume hood to prevent the generation of airborne particles.
-
Dissolving/Diluting: Add solvent to the solid carefully to avoid splashing. If working with a stock solution, perform all dilutions within the fume hood.
-
Experimental Procedures: Conduct all experimental steps involving Cycloshizukaol A within the fume hood. Use luer-lock syringes and other closed systems where possible to prevent leaks.
Cleanup and Disposal:
-
Decontamination: After completing the work, decontaminate all surfaces and equipment within the fume hood using an appropriate cleaning agent (e.g., a solution of detergent and water followed by a disinfectant).
-
Waste Disposal: All materials that have come into contact with Cycloshizukaol A, including gloves, gowns, shoe covers, disposable liners, and experimental materials, are considered cytotoxic waste. This waste must be segregated into clearly labeled, sealed containers for hazardous waste disposal according to institutional and local regulations.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing outer gloves, gown, face shield/goggles, shoe covers, and inner gloves. The respirator is usually removed last after leaving the work area. Dispose of all disposable PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Spill Management
In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Alert Personnel: Notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: Use a cytotoxic drug spill kit to contain and absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid generating dust.
-
Cleanup: Carefully clean the area, working from the outside of the spill inward. All cleanup materials must be disposed of as cytotoxic waste.
-
Decontaminate: Thoroughly decontaminate the spill area after the initial cleanup.
-
Reporting: Report the spill to the appropriate safety officer or supervisor in accordance with institutional policy.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
